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  • Product: Methyl 2H-pyran-5-carboxylate
  • CAS: 141232-86-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, a substituted dihydropyran, is a versatile heterocyclic compound of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, a substituted dihydropyran, is a versatile heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features, including a vinyl ether moiety and a β-alkoxyacrylate system, make it a valuable intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its discovery and history, detailed synthetic protocols, physicochemical properties, and key applications, particularly in the pharmaceutical and agrochemical industries.

Historical Context and Discovery

While a singular, definitive "discovery" paper for methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS No. 57987-84-5) is not readily apparent in the historical literature, its synthesis is rooted in well-established principles of organic chemistry, particularly the chemistry of β-keto esters. The primary and most commercially viable synthesis route, involving the reaction of methyl acetoacetate with a 1,3-dihalopropane followed by intramolecular cyclization, is a variation of classical methods for forming heterocyclic rings.

Recent patent literature, particularly from the early 21st century, details optimized and scalable processes for its production.[1][2] This suggests a renewed or increased industrial demand for this compound as a key building block. These patents focus on improving yield, minimizing byproducts, and developing more environmentally friendly procedures, reflecting its growing importance as a commercially available intermediate.

Physicochemical Properties

The key physicochemical properties of methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent synthetic transformations.

PropertyValue
CAS Number 57987-84-5
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance Clear, colorless liquid
Boiling Point Not precisely defined, but distillation occurs under reduced pressure.
Solubility Soluble in methanol and other common organic solvents.

Note: Spectroscopic data (¹H NMR, Mass Spectrometry) have been confirmed for this compound, though publicly available spectra are limited.[3]

Synthesis: A Detailed Mechanistic and Practical Overview

The most prevalent and industrially adopted synthesis of methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate is a two-step process. This method is efficient and utilizes readily available starting materials.

Overall Reaction Scheme

Overall_Reaction cluster_step1 Step 1: C-Alkylation cluster_step2 Step 2: Intramolecular O-Alkylation Methyl_Acetoacetate Methyl Acetoacetate Intermediate Haloketone Intermediate Methyl_Acetoacetate->Intermediate + 1-Bromo-3-chloropropane 1_Bromo_3_chloropropane 1-Bromo-3-chloropropane Final_Product Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate Intermediate->Final_Product + Sodium Methoxide Sodium_Methoxide Sodium Methoxide Methanol Methanol (solvent)

Caption: Overall two-step synthesis of the target compound.

Step 1: C-Alkylation of Methyl Acetoacetate

The first step involves the C-alkylation of methyl acetoacetate with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane.

Reaction:

Methyl Acetoacetate + 1-Bromo-3-chloropropane → Methyl 2-(3-chloropropyl)-3-oxobutanoate (Haloketone Intermediate)

Causality of Experimental Choices:

  • Choice of Base: A base, such as sodium methoxide, is used to deprotonate the acidic α-carbon of methyl acetoacetate, forming a nucleophilic enolate.

  • Choice of Alkylating Agent: 1-Bromo-3-chloropropane is an effective alkylating agent. The bromine atom is more reactive than the chlorine atom, allowing for selective initial alkylation at the bromine-bearing carbon.

  • Solvent: An alcoholic solvent like methanol is typically used as it is compatible with the base and reactants.[2]

Step 2: Intramolecular O-Alkylation (Cyclization)

The resulting haloketone intermediate undergoes an intramolecular O-alkylation in the presence of a base to form the dihydropyran ring.

Reaction:

Methyl 2-(3-chloropropyl)-3-oxobutanoate + Sodium Methoxide → Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate + Sodium Chloride + Methanol

Causality of Experimental Choices:

  • Role of the Base: Sodium methoxide deprotonates the enolizable ketone, leading to the formation of an enolate. This enolate then acts as a nucleophile.

  • Intramolecular vs. Intermolecular Reaction: The tethered chloroalkyl chain is positioned to allow for an intramolecular Williamson ether synthesis-type reaction. The oxygen of the enolate attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered ring. This intramolecular cyclization is kinetically favored over intermolecular reactions.

  • Exothermic Nature: The addition of sodium methoxide often makes the reaction exothermic, which can drive the reaction forward without the need for an external catalyst.[2]

Detailed Experimental Protocol

The following protocol is a synthesis based on procedures described in the patent literature.[1][2]

Materials:

  • Methyl acetoacetate

  • 1-Bromo-3-chloropropane

  • Sodium methoxide

  • Methanol (anhydrous)

  • Water

  • Benzene or other suitable extraction solvent

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Addition funnel

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl acetoacetate in anhydrous methanol.

  • Base Addition: Slowly add a solution of sodium methoxide in methanol to the flask.

  • Alkylation: Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Solvent Removal: After cooling, remove the bulk of the methanol using a rotary evaporator.

  • Workup: Add water to the residue. The oily product layer should separate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., benzene). Combine the organic layers.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the final product.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Combine Methyl Acetoacetate and Methanol in Flask Start->Setup Base_Addition Slowly Add Sodium Methoxide Solution Setup->Base_Addition Alkylation Add 1-Bromo-3-chloropropane Dropwise Base_Addition->Alkylation Reflux Heat to Reflux for Several Hours Alkylation->Reflux Cooling Cool Reaction Mixture to Room Temperature Reflux->Cooling Solvent_Removal Remove Methanol via Rotary Evaporation Cooling->Solvent_Removal Workup Add Water to the Residue Solvent_Removal->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Fractional Distillation Extraction->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Synthesis

Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate is a valuable intermediate due to its multiple functionalization points.[4]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of 6-chlorohexanone, an important component in the synthesis of pentoxifylline, a vaso-dilating agent.[1][2]

  • Agrochemical Synthesis: The dihydropyran scaffold is present in a number of agrochemicals, and this compound can be a starting point for the synthesis of new pesticides and herbicides.[4]

  • Fragrance and Flavoring Agents: The ester functionality and the cyclic ether structure contribute to its potential use in the development of fragrances and flavoring agents.[4]

  • Versatile Building Block: The vinyl ether can undergo various transformations, and the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up a wide range of synthetic possibilities for creating more complex molecular architectures.

Application Example: Synthesis of 6-Chlorohexanone

Application_Pathway Start Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Intermediate_Ketone Intermediate Ketone Decarboxylation->Intermediate_Ketone Chlorination Chlorination Intermediate_Ketone->Chlorination Final_Product 6-Chlorohexanone Chlorination->Final_Product

Caption: Synthetic pathway from the title compound to 6-chlorohexanone.

Conclusion

Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate is a heterocyclic compound with significant utility in modern organic synthesis. While its historical origins are tied to fundamental principles of ring formation, its recent prominence is highlighted by optimized industrial-scale synthetic protocols. Its value as a versatile intermediate, particularly in the pharmaceutical industry, underscores the importance of such building blocks in the development of new chemical entities. This guide provides a foundational understanding of its synthesis, properties, and applications for researchers and professionals in the chemical sciences.

References

  • WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents. (n.d.).
  • CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents. (n.d.).
  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - MySkinRecipes. (n.d.). Retrieved March 27, 2026, from [Link]

  • COA - Methyl 5,6-dihydro-4h-pyran-3-carboxylic acid methyl ester. (2024, September 5). Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Methyl 2H-pyran-5-carboxylate (CAS 57987-84-5): A Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary In the landscape of industrial organic synthesis, certain cyclic intermediates serve as critical "masked" functional groups that enable the safe and scalable construction of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of industrial organic synthesis, certain cyclic intermediates serve as critical "masked" functional groups that enable the safe and scalable construction of complex active pharmaceutical ingredients (APIs). Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS: 57987-84-5), often broadly referred to as a methyl 2H-pyran-5-carboxylate derivative, is a prime example of such a strategic building block[1].

Primarily utilized as a stable, cyclized precursor, this dihydropyran derivative is the cornerstone in the commercial synthesis of 6-chloro-2-hexanone [2]. The terminal chloroketone is subsequently deployed as the essential alkylating warhead for theobromine in the production of Pentoxifylline (Trental), a frontline hemorrheologic agent used to treat peripheral arterial disease[3]. By utilizing the pyran ester route, process chemists successfully bypass the hazardous thermal runaway risks associated with alternative oxidative pathways (such as the ozone/sodium hypochlorite oxidation of 1-methylcyclopentanol)[4].

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated step-by-step methodologies for the synthesis and downstream application of this vital intermediate.

Physicochemical Profiling

Understanding the physical properties of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate is essential for optimizing reaction conditions, particularly during vacuum distillation and solvent extraction phases.

PropertyValue
IUPAC Name Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
CAS Number 57987-84-5
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Density 1.081 g/cm³
Boiling Point 211.5°C at 760 mmHg
Refractive Index 1.465
Flash Point 80.1°C
Vapor Pressure 0.182 mmHg at 25°C

Data compiled from standardized chemical inventories[1].

Mechanistic Synthesis & Workflow

The synthesis of the pyran ester relies on a highly regioselective tandem C-alkylation/O-alkylation sequence.

Synthesis MA Methyl Acetoacetate (CAS: 105-45-3) Base Base Catalysis (K2CO3 or NaOMe) MA->Base BCP 1-Bromo-3-chloropropane (CAS: 109-70-6) BCP->Base Alk Alkylated Intermediate (C-Alkylation) Base->Alk SN2 Substitution Cyc Intramolecular O-Alkylation (Cyclization) Alk->Cyc Target Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS: 57987-84-5) Cyc->Target Ring Closure Hydro Acidic Hydrolysis & Decarboxylation (HCl, Heat) Target->Hydro Hex 6-Chloro-2-hexanone (CAS: 10226-30-9) Hydro->Hex Ring Opening

Workflow: Synthesis of 6-chloro-2-hexanone via the pyran ester intermediate.

Protocol 1: Synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate

Mechanistic Rationale (Causality): The reaction utilizes the differential leaving group abilities of the halogens in 1-bromo-3-chloropropane. The base (potassium carbonate or sodium methoxide) deprotonates the active methylene of methyl acetoacetate. The resulting enolate preferentially attacks the carbon bearing the bromide (C-Br bond dissociation energy is lower than C-Cl), ensuring regioselective mono-alkylation[2]. Subsequently, the enol oxygen attacks the remaining primary chloride in an intramolecular fashion, driving the cyclization forward to form the thermodynamically stable 3,4-dihydro-2H-pyran ring.

Step-by-Step Methodology:

  • Preparation: In a dry, 500 mL three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve methyl acetoacetate (10.0 g, 0.086 mol) in 100 mL of anhydrous isopropyl alcohol.

  • Reagent Addition: Add 1-bromo-3-chloropropane (13.5 g, 0.086 mol) to the solution. Follow immediately with the slow addition of anhydrous potassium carbonate (14.24 g, 0.103 mol)[5]. Note: Sodium methoxide can be substituted to reduce salt waste, though it requires strict anhydrous handling[2].

  • Reflux: Heat the reaction mixture on a steam bath or heating mantle to 80°C. Maintain vigorous stirring for 9 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The disappearance of the methyl acetoacetate spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr, KCl, and unreacted K₂CO₃). Wash the filter cake with 20 mL of isopropyl alcohol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude oil via fractional distillation under vacuum to yield the pure pyran ester (Expected yield: ~12.1 g, 90%).

Downstream Application: The Pentoxifylline Pipeline

The primary utility of CAS 57987-84-5 is its conversion into 6-chloro-2-hexanone, which acts as the alkylating agent for theobromine to synthesize Pentoxifylline.

Protocol 2: Acid-Mediated Ring Opening to 6-Chloro-2-hexanone

Mechanistic Rationale (Causality): The dihydropyran ring functions as a masked β -keto ester. Introduction of a strong aqueous acid protonates the enol ether, forcing the ring to open. The acidic aqueous environment simultaneously hydrolyzes the methyl ester to a β -keto acid. Upon moderate heating, this unstable intermediate undergoes spontaneous decarboxylation (loss of CO₂), yielding the target terminal chloroketone cleanly[5].

Step-by-Step Methodology:

  • Hydrolysis: Charge a 100 mL round-bottom flask with the purified pyran ester (5.0 g, 0.032 mol) and 20 mL of concentrated hydrochloric acid (37%).

  • Reaction: Heat the biphasic mixture to 50–60°C for 3 hours. To ensure complete conversion, the solution can be continuously saturated with bubbling HCl gas[5].

  • Workup: Cool the reaction to room temperature and dilute with 30 mL of deionized water. Extract the aqueous mixture with methylene chloride (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Fractionally distill the crude residue to obtain pure 6-chloro-2-hexanone (Expected yield: ~4.0 g, 93%).

Protocol 3: N-Alkylation of Theobromine (Pentoxifylline Synthesis)

Mechanistic Rationale (Causality): Theobromine is deprotonated at the N1 position by potassium carbonate. To overcome the relatively poor leaving group ability of the primary chloride on 6-chloro-2-hexanone, tetrabutylammonium iodide (TBAI) is introduced. TBAI acts as a phase-transfer catalyst and facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide. This significantly accelerates the Sₙ2 displacement by the purine nitrogen[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine theobromine (0.45 g, 2.5 mmol), 6-chloro-2-hexanone (0.34 g, 2.5 mmol), and potassium carbonate (0.69 g, 5.0 mmol) in 5 mL of anhydrous dimethylformamide (DMF)[3].

  • Catalysis: Add tetrabutylammonium iodide (TBAI) (10 mol%) to the suspension.

  • Reaction: Stir the mixture at 100°C for 8 hours under an inert nitrogen atmosphere.

  • Workup: Remove the excess DMF using a rotary evaporator under high vacuum. Triturate the residue with petroleum ether (20 mL) to extract and discard any unreacted electrophilic reagent.

  • Extraction: Extract the remaining solid with dichloromethane (CH₂Cl₂, 20 mL). Filter off the undissolved inorganic materials.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography to yield pure Pentoxifylline[3].

Biological Pathway of the Final API

Once synthesized, Pentoxifylline exerts complex hemorrheologic effects, primarily through non-selective phosphodiesterase (PDE) inhibition, which alters intracellular signaling cascades to improve blood flow.

MOA PTX Pentoxifylline (Active API) PDE Phosphodiesterase (PDE) Inhibition PTX->PDE cAMP Elevated Intracellular cAMP Levels PDE->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA TNF Decreased TNF-alpha & Leukocyte Activation PKA->TNF RBC Increased Erythrocyte Deformability PKA->RBC Visc Decreased Blood Viscosity TNF->Visc RBC->Visc Micro Improved Peripheral Microcirculation Visc->Micro

Mechanism of Action: Pentoxifylline signaling pathway and physiological effects.

References

  • Google Patents (WO2011108001A2) - Process for the preparation of methyl-methyl-3,4-dihydro-2h-pyran-5-carboxylate.
  • The Innovation (Cell Press) - AgainstOTE: A generative pretrain-tune framework for de novo molecular generation against off-target effects. Available at:[Link]

  • Google Patents (WO2023228083A1) - Procédé de préparation d'intermédiaire de pentoxifylline.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 6-Chloro-2-hexanone from Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate

Executive Summary The synthesis of 6-chloro-2-hexanone (CAS: 10226-30-9) is a critical process in the pharmaceutical manufacturing of Pentoxifylline, a hemorrheologic agent used to treat peripheral artery disease[1]. His...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 6-chloro-2-hexanone (CAS: 10226-30-9) is a critical process in the pharmaceutical manufacturing of Pentoxifylline, a hemorrheologic agent used to treat peripheral artery disease[1]. Historically, 6-chloro-2-hexanone was synthesized via the oxidation of 1-methylcyclopentanol using ozone and sodium hypochlorite. However, this route is commercially avoided due to the severe risk of thermal runaway reactions[2].

A highly convergent, scalable, and safer alternative involves the formation of a pyran ester intermediate—specifically, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS: 57987-84-5)[3]. This application note details the mechanistic rationale, optimized protocols, and in-process controls required to synthesize 6-chloro-2-hexanone via the pyran ester route, ensuring high atom economy and reduced environmental impact.

Mechanistic Rationale & Process Causality

The synthesis is a two-stage process that leverages active methylene chemistry followed by acid-catalyzed ring opening and decarboxylation.

Stage 1: Dihydropyran Ring Formation

The first stage involves the reaction of methyl acetoacetate with 1-bromo-3-chloropropane. The reaction initiates with a C-alkylation at the active methylene carbon of methyl acetoacetate. This is immediately followed by an intramolecular O-alkylation (cyclization), yielding the dihydropyran ring[3].

Causality in Base Selection: Traditional methods utilized Potassium Carbonate ( K2​CO3​ ) as the base. However, modern optimized protocols substitute K2​CO3​ with Sodium Methoxide ( NaOMe )[3]. The causality behind this shift is twofold:

  • Exothermic Drive: NaOMe is a stronger base that drives the cyclization exothermically, eliminating the need for prolonged external heating and catalysts[3].

  • Effluent Reduction: NaOMe has a molecular weight 2.5 times lower than K2​CO3​ . Consequently, it generates significantly less inorganic salt waste, drastically reducing the volume of water required for downstream aqueous extraction and minimizing the environmental footprint[3].

Stage 2: Acidic Hydrolysis and Decarboxylation

The isolated pyran ester intermediate is subjected to concentrated hydrochloric acid under thermal conditions[4]. The mechanism proceeds via:

  • Protonation & Ring Opening: The enol ether oxygen of the pyran ring is protonated, leading to ring opening and the formation of a transient β -keto ester.

  • Ester Hydrolysis: The acidic aqueous environment hydrolyzes the methyl ester into a β -keto acid.

  • Thermal Decarboxylation: β -keto acids are inherently unstable. The application of heat (50–60°C) drives the rapid loss of carbon dioxide ( CO2​ ) and methanol, collapsing the structure into the target linear aliphatic chain, 6-chloro-2-hexanone[1].

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction completion before proceeding to subsequent steps.

Protocol A: Synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate

Reagents: Methyl acetoacetate (1.0 eq), 1-bromo-3-chloropropane (0.93 eq), Sodium Methoxide powder (1.38 eq), Methanol (Solvent).

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen. Charge the reactor with 780.0 mL of methanol.

  • Reagent Addition: Add 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 250.0 g (2.15 mol) of methyl acetoacetate to the solvent. Stir the mixture at 30–40°C[5].

  • Base Addition (Critical Step): Under a continuous nitrogen sweep, slowly add 160.0 g (2.96 mol) of NaOMe powder in small portions[5].

    • Causality: The reaction is highly exothermic. Portion-wise addition prevents solvent boil-over and controls the reaction kinetics.

  • Reflux: Once addition is complete, heat the reaction mass to a reflux temperature of 70°C and maintain for 6–8 hours[5].

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc). Proceed only when the methyl acetoacetate spot is consumed.

  • Workup: Cool the mass to 55–60°C. Distill off the bulk methanol under ordinary pressure. Add 1500 mL of water to dissolve the sodium salts. Separate the organic oily layer. Extract the aqueous phase with methylene chloride (DCM) (2 x 500 mL)[3].

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and perform fractional distillation to isolate the pure pyran ester. (Expected Yield: ~90%)[4].

Protocol B: Hydrolysis to 6-Chloro-2-hexanone

Reagents: Pyran ester intermediate (1.0 eq), Concentrated Hydrochloric Acid.

  • Acidic Dissolution: In a round-bottom flask, dissolve 5.0 g (0.032 mol) of the purified pyran ester in 20 mL of concentrated hydrochloric acid at 60°C[4].

  • Saturation & Heating: Simultaneously saturate the solution with HCl gas. Adjust the internal temperature to 50°C and maintain continuous stirring for 3 hours[4].

  • IPC (Self-Validation): Monitor the cessation of CO2​ evolution (bubbling). The absence of gas evolution indicates complete decarboxylation.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of deionized water to quench the acid. Extract the aqueous mixture with methylene chloride (3 x 30 mL)[4].

  • Isolation: Distill the combined organic layers to remove the DCM solvent. Subject the crude residue to fractional distillation under reduced pressure to yield pure 6-chloro-2-hexanone. (Expected Yield: ~93%)[4].

Quantitative Data & Optimization

Table 1: Process Optimization – Base Selection for Pyran Ester Synthesis[3]
ParameterPotassium Carbonate ( K2​CO3​ )Sodium Methoxide ( NaOMe )Impact / Advantage
Molecular Weight 138.2 g/mol 54.0 g/mol NaOMe requires significantly less mass per equivalent.
Reaction Thermodynamics Endothermic (Requires external heat)Exothermic NaOMe drives the reaction spontaneously, saving energy.
Effluent Salt Generation High (Requires large water volumes)Low (~2.5x less than K2​CO3​ )Drastically reduces aqueous waste and extraction solvent volume.
Reaction Time 20 hours6–8 hoursIncreases manufacturing throughput.
Table 2: Physicochemical Properties of Key Compounds[6][7]
CompoundCAS NumberMolecular WeightBoiling PointDensityRole in Workflow
Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate 57987-84-5156.18 g/mol 211.5°C1.081 g/cm³Key Intermediate
6-Chloro-2-hexanone 10226-30-9134.60 g/mol 70-72°C (at 12 mmHg)1.03 g/cm³Target Precursor
Pentoxifylline 6493-05-6278.31 g/mol 531.3°C1.31 g/cm³Final API

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from raw starting materials through the pyran intermediate, yielding the target 6-chloro-2-hexanone, and its ultimate application in API synthesis via alkylation with theobromine[6].

G SM Methyl Acetoacetate + 1-Bromo-3-chloropropane Base Base Addition (NaOMe in MeOH, 30-40°C) SM->Base Alkylation Intermediate Methyl 3,4-dihydro-6-methyl- 2H-pyran-5-carboxylate Base->Intermediate Cyclization (Exothermic) Acid Acidic Hydrolysis (Conc. HCl, 50-60°C) Intermediate->Acid Ring Opening Product 6-Chloro-2-hexanone (Target Intermediate) Acid->Product Decarboxylation (-CO2, -MeOH) API Pentoxifylline (API Synthesis) Product->API + Theobromine (K2CO3, DMF)

Workflow for the synthesis of 6-chloro-2-hexanone and its conversion to Pentoxifylline.

Sources

Application

Application Note: Advanced Synthetic Trajectories of Methyl 2H-Pyran-5-Carboxylate (Methyl Coumalate)

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Mechanistic causality, scalable cycloadditions, and self-validating experimental protocols. Executive Summary & Physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Mechanistic causality, scalable cycloadditions, and self-validating experimental protocols.

Executive Summary & Physicochemical Profile

Methyl 2-oxo-2H-pyran-5-carboxylate, commonly referred to as methyl coumalate , is a highly versatile 2-pyrone building block in advanced organic synthesis. Characterized by its conjugated dienone system, the molecule exhibits a dual reactivity profile: it can function as an electron-deficient diene in Inverse Electron-Demand Diels-Alder (IEDDA) reactions or as a dienophile in standard [4+2] cycloadditions[1].

The defining thermodynamic feature of methyl coumalate is its propensity to undergo cycloreversion (extrusion of CO₂) following an initial cycloaddition[2]. This irreversible gas evolution acts as a powerful thermodynamic sink, driving complex cascade reactions toward stable, aromatized, or bridged heterocyclic architectures critical for pharmaceutical development[3].

Table 1: Physicochemical Properties of Methyl Coumalate
PropertyValueCausality / Handling Implication
CAS Number 6018-41-3[4]Standard identifier for procurement and safety tracking.
Molecular Formula C₇H₆O₄[4]High oxygen content; requires storage away from strong reducing agents.
Molecular Weight 154.12 g/mol [4]Used for precise stoichiometric calculations in catalytic cycles.
Melting Point 65-67 °CSolid at room temperature; easily weighed but requires dissolution in organic solvents (e.g., Toluene, DCM) prior to reaction.
Boiling Point 178-180 °C (at 60 mmHg)High boiling point allows for high-temperature thermal cycloadditions without significant reagent loss due to evaporation.

Mechanistic Paradigms: The Causality of Reactivity

As an application scientist, understanding why a reagent behaves in a specific manner is more critical than memorizing the reaction itself. Methyl coumalate's utility stems from its ability to orchestrate multi-step domino sequences in a single pot.

Paradigm A: Inverse Electron-Demand Diels-Alder (IEDDA) to Carbazoles

Traditional carbazole syntheses often require harsh transition-metal catalysis. However, methyl coumalate enables a metal-free, thermal IEDDA reaction when paired with electron-rich dienophiles like 1-alkyl-3-chloroindoles[3].

The Causality of the Chloro Substituent: Why use a 3-chloroindole instead of an unsubstituted indole? The chloride substituent serves a brilliant dual purpose. First, it is electronegative enough to stabilize the intermediate but does not disrupt the inherent electron-rich nature of the indole required for the IEDDA[3]. Second, and most importantly, it acts as a built-in leaving group. Following the [4+2] cycloaddition and subsequent CO₂ extrusion, the elimination of HCl provides the final thermodynamic push to aromatize the system into a carbazole, completely bypassing the need for external metal oxidants[2][3].

IEDDA_Mechanism A Methyl Coumalate (Diene) C [4+2] Cycloadduct (Endo/Exo) A->C Thermal IEDDA B 3-Chloroindole (Dienophile) B->C D Decarboxylation Intermediate C->D -CO2 (Gas Evolution) E Carbazole (Aromatized) D->E -HCl (Aromatization)

Figure 1: Domino IEDDA/decarboxylation/elimination sequence of methyl coumalate to carbazoles.

Paradigm B: Base-Catalyzed Formal[4+3] Annulation to Azepines

Beyond [4+2] reactions, methyl coumalate's extended π-system allows it to participate in formal [4+3] annulations. When reacted with imine esters in the presence of triethylamine (Et₃N), it forms highly functionalized seven-membered azepine derivatives[5].

The Causality of the Base Selection: Why use Et₃N instead of stronger bases like NaH or LDA? Methyl coumalate is a lactone (cyclic ester) and is highly susceptible to nucleophilic attack and ring-opening under strongly basic conditions. Et₃N is a mild, non-nucleophilic base that is perfectly tuned to deprotonate the imine ester—generating the reactive azomethine ylide (a 1,3-dipole equivalent)—without degrading the pyrone core[5]. The subsequent formal [4+3] cycloaddition triggers CO₂ extrusion and a [1,5]-hydride shift to yield the azepine[5].

Azepine_Synthesis Step1 Imine Ester + Et3N Azomethine Ylide Formation Step2 Methyl Coumalate Formal [4+3] Cycloaddition Step1->Step2 Nucleophilic Attack Step3 Bridged Intermediate Spontaneous CO2 Extrusion Step2->Step3 Cyclization Step4 Azepine Derivative [1,5]-H Shift & Isomerization Step3->Step4 Thermodynamic Sink

Figure 2: Base-catalyzed formal [4+3] annulation of methyl coumalate to azepine derivatives.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process indicators are built into the steps so the operator knows the reaction is proceeding correctly before committing to workup.

Protocol 1: Metal-Free Synthesis of 3-Methylcarbazoles via IEDDA

Adapted from the methodology of Kraus et al.[3]

Objective: Synthesize regiocontrolled 3-methylcarbazoles utilizing a thermal domino sequence.

  • Preparation: In an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, add methyl coumalate (1.0 equiv, typically 1.0 mmol) and 1-alkyl-3-chloroindole (1.2 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous toluene (0.2 M concentration). Causality: Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the transition state of the non-polar IEDDA reaction.

  • Thermal Activation: Seal the tube with a Teflon screw cap. Heat the reaction mixture to 200 °C in an oil bath for 16–24 hours[2].

  • Self-Validation Check (In-Process): Upon cooling the vessel to room temperature, carefully loosen the Teflon cap. A distinct "hiss" of escaping gas should be observed. Causality: This confirms the successful extrusion of CO₂ and HCl gas, validating that the retro-Diels-Alder and aromatization steps have occurred[2][3].

  • Workup: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the carbazole.

Protocol 2: Et₃N-Catalyzed Synthesis of Azepines

Adapted from the methodology of Lu et al.[5]

Objective: Construct functionalized seven-membered azepine rings via a formal [4+3] cycloaddition.

  • Reagent Mixing: To a round-bottom flask containing methyl coumalate (1.0 equiv) and the selected imine ester (1.2 equiv), add anhydrous dichloromethane (DCM).

  • Base Initiation: Dropwise, add triethylamine (Et₃N, 1.5 equiv) at room temperature.

  • Self-Validation Check (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) under a 254 nm UV lamp. Methyl coumalate is highly UV-active. The disappearance of the starting material spot and the appearance of a new, lower-Rf fluorescent spot indicates successful ylide formation and cycloaddition[5]. Furthermore, mild bubbling (CO₂ evolution) may be observed.

  • Isolation: Once TLC indicates complete consumption of the pyrone, quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via chromatography.

Quantitative Data Summaries

To facilitate rapid decision-making for synthetic route design, the following table summarizes the quantitative metrics and driving forces of methyl coumalate's primary reaction classes.

Table 2: Comparative Reaction Profiles for Methyl Coumalate Cycloadditions
Reaction ClassPartner ReagentCatalyst / ConditionsPrimary ProductYield RangeKey Thermodynamic Driver
Normal Diels-Alder [1]1,3-ButadienesThermal (100 °C), No CatalystTetrahydrocoumarins60 - 85%Relief of ring strain; stable [4+2] adduct formation.
IEDDA Cascade [2][3]3-ChloroindolesThermal (200 °C), Metal-FreeSubstituted CarbazolesUp to 90%Extrusion of CO₂ (gas) and HCl (gas); gain of aromaticity.
Formal [4+3] Annulation [5]Imine EstersEt₃N (Mild Base), Room TempAzepine Derivatives70 - 92%Extrusion of CO₂; [1,5]-hydride shift to stable conjugated system.

References

  • NIST Mass Spectrometry Data Center, "2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester", NIST Chemistry WebBook.
  • Imagawa, T., et al. "Diels-Alder reaction of methyl coumalate with 1,3-dienes", Tetrahedron (1974).
  • Kraus, G. A., et al. "First Inverse Electron-Demand Diels–Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles", Organic Letters (2014).
  • Lu, et al. "Et3N-Catalyzed Tandem Formal [4 + 3] Annulation/Decarboxylation/Isomerization of Methyl Coumalate with Imine Esters: Access to Functionalized Azepine Derivatives", Organic Letters (2014).
  • "Understanding the domino reaction between 3-chloroindoles and methyl coumalate", Organic & Biomolecular Chemistry.
  • Sigma-Aldrich Product Page, "Methyl coumalate 98%".

Sources

Method

Chromatographic purification of "Methyl 2H-pyran-5-carboxylate"

Application Note: Chromatographic Purification of Methyl 2H-pyran-5-carboxylate Introduction & Scientific Context Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (commonly referred to as Methyl 2H-pyran-5-carboxylate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification of Methyl 2H-pyran-5-carboxylate

Introduction & Scientific Context

Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (commonly referred to as Methyl 2H-pyran-5-carboxylate, CAS 57987-84-5) is a highly functionalized oxygen heterocycle[1]. It serves as a critical synthetic intermediate in the pharmaceutical industry, most notably in the downstream synthesis of 6-chlorohexanone, a direct precursor to the hemorrheologic agent pentoxifylline[2].

During its industrial synthesis—typically via the alkylation of 1-bromo-3-chloropropane with methyl acetoacetate followed by O-alkylation using sodium methoxide—a complex crude mixture is generated[3]. While bulk manufacturing relies on fractional distillation, the isolation of high-purity reference standards (>99.5%) for impurity profiling and pharmacokinetic assays necessitates advanced chromatographic techniques[4]. This application note details a robust, self-validating chromatographic workflow to isolate this target molecule from unreacted precursors and O-alkylated byproducts.

Physicochemical Profiling & Chromatographic Causality

To design an effective separation method, the physicochemical properties of the analyte must dictate the stationary and mobile phase selection.

PropertyValueChromatographic Causality & Impact
Molecular Formula C8H12O3Provides the exact mass for LC-MS tracking (Target m/z 157.08[M+H]⁺).
Molecular Weight 156.18 g/mol [1]Small molecular radius allows rapid mass transfer into the pores of standard 100 Å silica particles.
Boiling Point 67-69 °C (2 Torr)[1]Semi-volatile nature makes it susceptible to degradation during harsh solvent evaporation; requires gentle lyophilization.
Density 1.081 g/cm³[1]Heavier than water; dictates phase behavior during pre-chromatographic liquid-liquid extraction.
LogP (Predicted) ~1.5 - 1.68[4]Moderate hydrophobicity ensures optimal retention on a C18 reverse-phase column using an aqueous/organic gradient.

Chromatographic Strategy: The "Why" Behind the Method

Normal Phase Flash Chromatography (Pre-Purification): The crude reaction matrix contains highly polar inorganic salts and non-polar organic dimers. Flash chromatography on bare silica (SiO₂) exploits the hydrogen-bonding capacity of the pyran's carboxylate ester. A non-polar solvent (Hexane) washes away hydrophobic dimers, while the introduction of a moderate hydrogen-bond acceptor (Ethyl Acetate) disrupts the silica-ester interaction, eluting the target compound while retaining polar haloketones.

Preparative RP-HPLC (High-Resolution Isolation): To achieve pharmaceutical-grade purity, Reverse-Phase HPLC (RP-HPLC) is deployed. The C18 stationary phase interacts via van der Waals forces with the 3,4-dihydro-2H-pyran ring[4]. We utilize a mobile phase of Acetonitrile (MeCN) and Water supplemented with 0.1% Formic Acid (FA). Causality of Formic Acid: At neutral pH, residual silanol groups (Si-O⁻) on the C18 column can cause secondary ionic interactions with the analyte, leading to peak tailing. Formic acid lowers the mobile phase pH to ~2.7, protonating the silanols (Si-OH) and ensuring a sharp, Gaussian peak shape. Furthermore, FA acts as a volatile proton source, enhancing ionization efficiency for downstream Mass Spectrometry (MS)[4].

Experimental Protocols: Step-by-Step Methodology

Protocol A: Bulk Cleanup via Flash Chromatography

  • Sample Preparation: Dissolve 5.0 g of the crude reaction mixture in 10 mL of Dichloromethane (DCM). Dry load the sample onto 15 g of celite and evaporate the DCM under reduced pressure.

  • Column Equilibration: Pack a 100 g spherical silica flash column (20-40 µm particle size) and equilibrate with 3 column volumes (CV) of 100% Hexane at a flow rate of 40 mL/min.

  • Gradient Elution:

    • 0-5 CV: 100% Hexane (Elutes non-polar O-alkylated dimers).

    • 5-12 CV: Linear gradient from 0% to 15% Ethyl Acetate in Hexane.

    • 12-18 CV: Isocratic 15% Ethyl Acetate (Target compound elutes here).

  • Fraction Collection: Collect 25 mL fractions. Monitor via TLC (Hexane:EtOAc 8:2, visualizing with KMnO₄ stain).

Protocol B: Preparative RP-HPLC Purification

  • System Preparation: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm, 100 Å).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Method Parameters:

    • Flow Rate: 20.0 mL/min.

    • Injection Volume: 500 µL (Sample dissolved in 50:50 Water:MeCN).

    • Gradient:

      • 0-2 min: 10% B (Isocratic hold to focus the band).

      • 2-15 min: Linear increase to 60% B.

      • 15-18 min: Column wash at 95% B.

      • 18-22 min: Re-equilibration at 10% B.

  • Detection & Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect the major peak eluting at approximately 8.5 minutes.

Trustworthiness: The Self-Validating Quality Control Loop

To ensure the protocol is a self-validating system, the following closed-loop verification steps are mandatory:

  • System Suitability Test (SST): Before injecting the preparative sample, run an analytical standard. The system is validated only if the theoretical plate count (N) exceeds 10,000 and the tailing factor is between 0.95 and 1.05.

  • Peak Purity Index (PPI): The inline Diode-Array Detector (DAD) continuously scans the UV spectra across the eluting peak. A calculated PPI > 0.990 validates that the peak is spectrally homogenous and free of co-eluting impurities.

  • Orthogonal MS Confirmation: The pooled fractions are directly infused into a single-quadrupole mass spectrometer. The presence of the m/z 157.08 [M+H]⁺ ion without secondary isobaric peaks validates the absolute chemical identity of the fraction prior to solvent removal[4].

Workflows and Mechanisms (Visualizations)

Workflow A Crude Synthesis Mixture (Haloketone + Sodium Methoxide) B Liquid-Liquid Extraction (Aqueous / Organic) A->B Remove inorganic salts C Silica Flash Chromatography (Hexane/EtOAc) B->C Bulk impurity removal D Preparative RP-HPLC (C18, MeCN/H2O) C->D Isolate target from isomers E Purified Methyl 2H-pyran-5-carboxylate (>99.5% API Grade) D->E Fraction pooling & drying

Figure 1: Step-by-step downstream purification workflow for Methyl 2H-pyran-5-carboxylate.

Mechanism Substrate Target: Methyl 2H-pyran-5-carboxylate (Moderate Polarity) Col C18 Stationary Phase (Hydrophobic Retention) Substrate->Col Imp1 Polar Byproducts (Unreacted Precursors) Imp1->Col Imp2 Non-Polar Impurities (O-Alkylated Dimers) Imp2->Col Col->Substrate Optimal Retention (Rt ~ 8 min) Col->Imp1 Low Retention (Rt < 3 min) Col->Imp2 High Retention (Rt > 15 min)

Figure 2: Reverse-phase retention mechanism and elution order based on molecular hydrophobicity.

References

  • Title: Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate (WO2011108001A2)
  • Title: Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate - CAS Common Chemistry Source: CAS Common Chemistry URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate

Target Audience: Process Chemists, Pharmaceutical Researchers, and Scale-Up Engineers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Importance Methyl 3,4-dihydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Pharmaceutical Researchers, and Scale-Up Engineers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Importance

Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS: 57987-84-5) is a highly valued heterocyclic building block in pharmaceutical manufacturing. Its primary industrial significance lies in its role as a direct precursor for 6-chlorohexanone. This intermediate is subsequently coupled with theobromine to synthesize pentoxifylline , a potent hemorheological agent widely prescribed for the treatment of peripheral vascular diseases and defective regional microcirculation 12.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. The following protocol details a highly optimized, environmentally conscious scale-up route that leverages a tandem alkylation-cyclization strategy.

Mechanistic Causality & Process Design

The synthesis of this dihydropyran derivative is governed by a precise sequence of nucleophilic substitutions. Understanding the causality behind the reagent selection is critical for successful scale-up:

  • Differential Leaving Groups: 1-Bromo-3-chloropropane is specifically selected over 1,3-dibromopropane. Because bromide is a superior leaving group compared to chloride, the initial intermolecular C-alkylation of the active methylene (methyl acetoacetate) occurs exclusively at the brominated carbon. This prevents premature cross-linking and symmetric byproduct formation 1.

  • Base and Solvent Synergy: Historically, this reaction utilized potassium carbonate ( K2​CO3​ ) in biphasic aqueous systems, which generated massive volumes of toxic effluent. By transitioning to anhydrous sodium methoxide (NaOMe) in methanol, the process becomes chemically streamlined and environmentally friendly. NaOMe is a strong enough base to facilitate both the initial deprotonation and the subsequent intramolecular O-alkylation (cyclization) by displacing the terminal chloride ion. Furthermore, matching the methoxide base with the methyl ester substrate completely eliminates the risk of transesterification byproducts 1.

ReactionPathway A Methyl Acetoacetate (Active Methylene) C Intermediate: Methyl 2-acetyl-5-chloropentanoate A->C NaOMe, MeOH C-Alkylation (-HBr) B 1-Bromo-3-chloropropane (Alkylating Agent) B->C D Methyl 3,4-dihydro-6-methyl -2H-pyran-5-carboxylate C->D NaOMe, Heat O-Alkylation (-HCl)

Figure 1: Tandem C-alkylation and O-alkylation cyclization pathway.

Quantitative Data & Stoichiometry

To ensure reproducibility across pilot-scale batches, the stoichiometric ratios have been optimized to favor complete consumption of the alkylating agent while managing the thermal load of the base addition.

ParameterReagent / ConditionQuantityMolar Ratio
Substrate Methyl acetoacetate250.0 g (2.15 mol)1.075 eq
Alkylating Agent 1-Bromo-3-chloropropane315.0 g (2.00 mol)1.00 eq
Base Sodium methoxide (Powder)160.0 g (2.96 mol)1.48 eq
Solvent Methanol (Anhydrous)780.0 mLN/A
Base Addition Temp Controlled Cooling30 - 40 °CN/A
Reflux Temp Heating Mantle/Jacket70 °CN/A
Reaction Time Continuous Stirring6 - 8 hoursN/A

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . At each critical juncture, physical observations are used to confirm chemical progress, ensuring that any deviations are caught before downstream processing.

Workflow N1 1. Reactor Prep Purge with N2 N2 2. Charge Reagents MeOH, Methyl Acetoacetate, 1-Bromo-3-chloropropane N1->N2 N3 3. Controlled Base Addition NaOMe powder (Portion-wise) Maintain 30-40 °C N2->N3 N4 4. Reflux & Cyclization Heat to 70 °C for 6-8 hrs N3->N4 N5 5. Cooling & Work-up Cool to 55-60 °C, solvent recovery N4->N5 N6 6. Fractional Distillation Isolate pure product N5->N6

Figure 2: Step-by-step process workflow for the scale-up synthesis.

Step 1: Reactor Preparation and Charging
  • Thoroughly dry a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Purge the system with inert Nitrogen ( N2​ ) gas for 15 minutes. Causality: An inert atmosphere prevents the oxidative degradation of the enolate intermediate and minimizes moisture ingress, which could hydrolyze the methyl ester.

  • Charge the reactor with 780.0 mL of anhydrous methanol.

  • Add 250.0 g (2.15 mol) of methyl acetoacetate and 315.0 g (2.0 mol) of 1-bromo-3-chloropropane to the solvent at ambient temperature (30-40 °C) 1.

Step 2: Exothermic Deprotonation (Base Addition)
  • Begin moderate mechanical stirring (250 RPM).

  • Slowly add 160.0 g (2.96 mol) of sodium methoxide powder in small, controlled portions over 60-90 minutes. Maintain the internal temperature strictly between 30-40 °C using jacket cooling.

Self-Validation Checkpoint: The addition of NaOMe will trigger an immediate, highly exothermic reaction due to acid-base neutralization (enolate formation). If a sharp temperature spike is NOT observed upon the first addition, halt the process. A lack of exotherm indicates compromised base integrity (e.g., degraded to NaOH/Na2CO3 via moisture) or severe solvent contamination.

Step 3: Reflux and Cyclization
  • Once base addition is complete and the exotherm subsides, gradually increase the jacket temperature to bring the reaction mass to a gentle reflux (approx. 70 °C).

  • Maintain reflux for 6 to 8 hours under continuous N2​ flow. During this phase, the intermediate haloketone undergoes intramolecular O-alkylation to form the dihydropyran ring 1.

Step 4: Work-up and Solvent Recovery
  • Cool the reaction mass to 55-60 °C.

  • Configure the reactor for distillation and recover the bulk of the methanol solvent under ordinary pressure.

  • Quench the concentrated residue by mixing with 1500.0 mL of deionized water to dissolve the precipitated inorganic salts (NaBr and NaCl).

  • Allow the mixture to settle. An oily organic layer will separate from the aqueous phase.

Self-Validation Checkpoint: The clean separation of a distinct oily layer validates the successful formation of the lipophilic cyclized product. If an emulsion forms, the use of a small volume of brine or a polishing filtration through Celite may be required.

  • Isolate the oily layer. Extract the remaining aqueous phase with benzene or toluene (2 x 300 mL) to maximize yield. Combine the organic extracts with the primary oily layer.

Step 5: Purification via Fractional Distillation
  • Subject the combined organic phases to fractional distillation under reduced pressure.

  • Discard the initial low-boiling forecuts (residual extraction solvent and unreacted methyl acetoacetate).

  • Collect the main fraction corresponding to pure methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate.

References

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (WO2011108001A2). Google Patents.
  • Inhibition of impurities formation in the synthesis of N-alkyltheobromines stimulated by microwave irradiation. Journal of Inclusion Phenomena and Macrocyclic Chemistry. PMC. Retrieved from:[Link]

Sources

Method

Catalytic Routes to Dihydropyran Scaffolds: A Guide for Synthetic and Medicinal Chemists

The 3,4-dihydro-2H-pyran motif is a privileged heterocyclic structure found in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its prevalence in molecules with anticancer, antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3,4-dihydro-2H-pyran motif is a privileged heterocyclic structure found in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its prevalence in molecules with anticancer, antimicrobial, and anti-inflammatory properties underscores its significance in drug discovery.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods for the synthesis of dihydropyran derivatives, complete with application notes and detailed protocols.

Organocatalytic Strategies: The Rise of Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and dihydropyran synthesis is no exception.[1][6] These methods often employ small, chiral organic molecules as catalysts, offering a green and often complementary alternative to metal-based catalysts.

Amine-Catalyzed Domino Reactions

Chiral secondary amines, such as proline and its derivatives, are highly effective in catalyzing domino reactions that construct the dihydropyran ring with excellent stereocontrol.[6] A common strategy involves a domino Michael/enolization/acetalization sequence.

Application Note: This method is particularly useful for the synthesis of highly functionalized dihydropyrans from simple starting materials like α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. The choice of catalyst and acid additive is crucial for achieving high diastereo- and enantioselectivity.

Underlying Principle: The reaction proceeds through the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the amine catalyst. This activates the substrate for a stereoselective Michael addition by the 1,3-dicarbonyl compound. Subsequent enolization and intramolecular hemiacetalization furnish the dihydropyran product.

Organocatalytic_Domino_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Formation Unsaturated_Aldehyde->Iminium_Ion Dicarbonyl_Compound 1,3-Dicarbonyl Compound Michael_Addition Michael Addition Dicarbonyl_Compound->Michael_Addition Amine_Catalyst Chiral Secondary Amine Amine_Catalyst->Iminium_Ion Iminium_Ion->Michael_Addition Enolization_Hemiacetalization Enolization & Hemiacetalization Michael_Addition->Enolization_Hemiacetalization Dihydropyran Dihydropyran Product Enolization_Hemiacetalization->Dihydropyran

Caption: Amine-catalyzed domino reaction for dihydropyran synthesis.

Protocol: Enantioselective Synthesis of 3,4-trans-Dihydropyrans [1]

  • To a vial equipped with a magnetic stir bar, add the diphenylprolinol silyl ether catalyst (10 mol%) and 3,5-dinitrobenzoic acid (20 mol%).

  • Add the desired solvent (e.g., CH2Cl2, toluene, or CH3CN).

  • Add the α-acyl-β-aryl-substituted acrylonitrile (1.0 equiv).

  • Add the aldehyde (1.2 equiv) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

AldehydeYield (%)trans:cisee (%) (trans)
Propanal858:2>99
Butanal827:3>99
3-Phenylpropanal889:1>99

Data adapted from Hayashi et al.[1]

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of dihydropyran-2-ones.[7][8] NHCs can activate aldehydes through the formation of Breslow intermediates, which can then participate in cycloaddition reactions.[8]

Application Note: This method is particularly effective for the synthesis of 3,4-dihydropyran-2-ones via [4+2] and [3+3] cycloadditions. The choice of NHC catalyst, base, and solvent is critical for achieving high yields and enantioselectivities.

Underlying Principle: The NHC catalyst adds to an aldehyde to form a nucleophilic Breslow intermediate. This intermediate can then react with various electrophiles in a cycloaddition cascade to form the dihydropyran-2-one ring system.

NHC_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde Breslow_Intermediate Breslow Intermediate Formation Aldehyde->Breslow_Intermediate Electrophile Electrophile (e.g., enone) Cycloaddition Cycloaddition Electrophile->Cycloaddition NHC N-Heterocyclic Carbene NHC->Breslow_Intermediate Breslow_Intermediate->Cycloaddition Dihydropyranone Dihydropyran-2-one Product Cycloaddition->Dihydropyranone

Caption: NHC-catalyzed synthesis of dihydropyran-2-ones.

Protocol: NHC-Catalyzed [3+3] Annulation for Trisubstituted Dihydropyranones [8]

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in THF, add DABCO (20 mol%), LiCl (20 mol%), and 4 Å molecular sieves.

  • Add the NHC precatalyst (10 mol%) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the dihydropyranone product.

α,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundYield (%)ee (%)
CinnamaldehydeDimedone9592
Crotonaldehyde1,3-Indandione8890
2-Hexenal4-Hydroxycoumarin9295

Illustrative data based on similar reactions described in the literature.[8]

Metal-Catalyzed Syntheses: Efficiency and Versatility

Metal catalysts offer a broad range of reactivity for the synthesis of dihydropyrans, often with high efficiency and under mild conditions.

Lewis Acid Catalysis

Lewis acids are widely used to catalyze the hetero-Diels-Alder (HDA) reaction, a powerful method for constructing the dihydropyran ring in a single step.[9]

Application Note: This approach is highly effective for the synthesis of a variety of dihydropyran derivatives from α,β-unsaturated carbonyl compounds and electron-rich alkenes. The choice of Lewis acid can influence the stereochemical outcome of the reaction.

Underlying Principle: The Lewis acid coordinates to the carbonyl oxygen of the α,β-unsaturated compound, lowering its LUMO energy and accelerating the [4+2] cycloaddition with the electron-rich alkene.

Protocol: ZrCl4-Catalyzed Synthesis of Dihydropyran Derivatives [10]

  • In a round-bottom flask, mix the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add the ZrCl4@Arabic Gum catalyst (0.01 g).

  • Heat the solvent-free reaction mixture at 50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, add dichloromethane to the reaction mixture and filter to separate the catalyst.

  • Wash the catalyst with CH2Cl2 for reuse.

  • Combine the organic phases, wash with water, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the product by recrystallization or column chromatography.

AldehydeYield (%)
4-Nitrobenzaldehyde98
4-Chlorobenzaldehyde95
Benzaldehyde92

Data adapted from a study on ZrCl4@Arabic Gum catalysis.[10]

Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reactions

Chiral bis(oxazoline)copper(II) complexes are excellent catalysts for the enantioselective hetero-Diels-Alder reaction, providing access to chiral dihydropyrans with high levels of stereocontrol.[11][12]

Application Note: This method is particularly suitable for the synthesis of optically active dihydropyrans, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Underlying Principle: The chiral copper(II) complex acts as a chiral Lewis acid, coordinating to the heterodiene and creating a chiral environment that directs the approach of the heterodienophile, leading to an enantioselective cycloaddition.

Protocol: Copper-Catalyzed Enantioselective HDA Reaction [11][12]

  • To a solution of the chiral bis(oxazoline) ligand and Cu(OTf)2 in an anhydrous solvent (e.g., CH2Cl2) at room temperature, stir for 1-2 hours to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the α,β-unsaturated carbonyl compound (heterodiene).

  • Slowly add the electron-rich alkene (heterodienophile).

  • Stir the reaction at the same temperature until complete, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

HeterodieneHeterodienophileYield (%)ee (%)
(E)-Ethyl 2-oxo-4-phenylbut-3-enoateEthyl vinyl ether9598
Diethyl (2-oxopropylidene)phosphonate2,3-Dihydrofuran8996

Illustrative data based on similar reactions described in the literature.[11][12]

Palladium-Catalyzed Cyclizations

Palladium catalysts are effective in promoting the cyclization of appropriately functionalized precursors to form dihydropyran rings.[13]

Application Note: This method is useful for the synthesis of dihydropyrans from 2-allyl-1,3-dicarbonyl compounds and vinylic triflates or halides.

Underlying Principle: The reaction proceeds through the formation of a σ-vinylic palladium complex, which then undergoes an intramolecular nucleophilic attack by one of the carbonyl oxygens of the dicarbonyl compound to form the dihydropyran ring.

Gold-Catalyzed Heterocyclization

Gold catalysts, particularly gold(I) complexes, have shown remarkable reactivity in catalyzing the cyclization of propargyl vinyl ethers to yield dihydropyrans.[14]

Application Note: This method provides a stereocontrolled synthesis of 2-hydroxy-3,6-dihydropyrans and is amenable to the synthesis of spiroketals.

Underlying Principle: The gold(I) catalyst activates the alkyne of the propargyl vinyl ether, facilitating a 6-endo-trig cyclization to form the dihydropyran ring.

Heterogeneous Catalysis: Towards Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and potential for use in continuous flow processes.

Metal-Organic Frameworks (MOFs) as Catalysts

Tantalum-based metal-organic frameworks (Ta-MOFs) have been utilized as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives.[15][16]

Application Note: This method provides a highly efficient and recyclable catalytic system for the one-pot, three-component synthesis of dihydropyran derivatives.

Protocol: Ta-MOF-Catalyzed Synthesis of 1,4-Dihydropyrans [15]

  • In a flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).

  • Add the Ta-MOF catalyst (4 mg).

  • Stir the mixture in a 1:1 water/ethanol solvent at room temperature.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to recover the catalyst.

  • Wash the catalyst with ethanol and dry for reuse.

  • The filtrate is concentrated and the crude product is purified by recrystallization.

Aromatic AldehydeYield (%)
4-Hydroxybenzaldehyde98
4-Methylbenzaldehyde95
2-Chlorobenzaldehyde94

Data adapted from a study on Ta-MOF catalysis.[15]

Conclusion

The synthesis of dihydropyran derivatives has been significantly advanced through the development of a diverse array of catalytic methods. From the enantioselective precision of organocatalysis to the efficiency of metal-catalyzed reactions and the sustainability of heterogeneous systems, chemists now have a powerful toolkit to construct this important heterocyclic scaffold. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive molecules.

References

  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Hayashi, Y., Han, X., & Hack, W. R. (2024). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Synlett. Retrieved from [Link]

  • Feng, X., et al. (2013). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters. Retrieved from [Link]

  • Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - ResearchGate. (n.d.). Retrieved from [Link]

  • Albanese, D., & Gaggero, N. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Retrieved from [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • He, M., et al. (2009). Organocatalytic Enantioselective Synthesis of Nitrogen-Substituted Dihydropyran-2-ones, a Key Synthetic Intermediate of 1β-Methylcarbapenems. Organic Letters. Retrieved from [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Zare, E., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A. (2024). Retrieved from [Link]

  • Sherry, B. D., & Toste, F. D. (2006). Gold(I)-Catalyzed Synthesis of Dihydropyrans. Journal of the American Chemical Society. Retrieved from [Link]

  • Sundar, C. S., et al. (2012). Synthesis of Dihydropyran Derivatives. Scribd. Retrieved from [Link]

  • Process for the preparation of dihydropyrans. (1992). Google Patents.
  • Zare, E., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Retrieved from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). PMC. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). MDPI. Retrieved from [Link]

  • Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. (2015). PMC. Retrieved from [Link]

  • 3,4-Dihydropyran-2-one synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate

Welcome to the Application Science Troubleshooting Portal. This guide is designed for process chemists and drug development professionals optimizing the synthesis of dihydropyran derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Portal. This guide is designed for process chemists and drug development professionals optimizing the synthesis of dihydropyran derivatives. Specifically, we focus on resolving by-product formation during the synthesis of methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS: 57987-84-5)[1], a critical intermediate in the production of the active pharmaceutical ingredient pentoxifylline[2].

Mechanistic Causality & Reaction Dynamics

While advanced utilizing chiral Lewis acids are excellent for asymmetric dihydropyran synthesis[3], the scalable industrial standard relies on the base-catalyzed cyclocondensation of methyl acetoacetate and 1-bromo-3-chloropropane[4].

This reaction proceeds via a two-step mechanism:

  • Intermolecular C-Alkylation (SN2): Deprotonation of the active methylene in methyl acetoacetate by sodium methoxide yields an enolate that attacks the more reactive bromide terminus of 1-bromo-3-chloropropane, forming the intermediate haloketone (methyl 2-acetyl-5-chloropentanoate)[2].

  • Intramolecular O-Alkylation: A second equivalent of base facilitates the cyclization. Because the intermediate forms an ambident enolate, cyclization can occur at the oxygen (yielding the target dihydropyran) or the carbon (yielding a cyclopentane by-product). O-alkylation is kinetically favored, while C-alkylation is thermodynamically favored.

Understanding this kinetic vs. thermodynamic competition is the key to minimizing by-products.

SynthesisPathway SM Methyl Acetoacetate + 1-Bromo-3-chloropropane Base1 NaOMe / MeOH C-Alkylation (SN2) SM->Base1 Inter Intermediate Haloketone: Methyl 2-acetyl-5-chloropentanoate Base1->Inter Base2 NaOMe / Heat (70°C) Intramolecular Cyclization Inter->Base2 Target Target Product: Methyl 3,4-dihydro-6-methyl- 2H-pyran-5-carboxylate Base2->Target O-Alkylation (Kinetic) ByC By-product A: Methyl 1-acetylcyclopentanecarboxylate (C-Alkylation) Base2->ByC C-Alkylation (Thermodynamic) ByE By-product B: Terminal Olefins (E2 Elimination) Base2->ByE Strong Base / Excess Heat ByH By-product C: Carboxylic Acid (Ester Hydrolysis) Target->ByH H2O / NaOH Impurity

Mechanistic pathway of dihydropyran synthesis and competing by-product formation.

Troubleshooting FAQs: By-product Mitigation

Q: Why is C-alkylation outcompeting O-alkylation in my cyclization step, resulting in high levels of cyclopentane derivatives? A: You are likely over-heating the reaction or extending the reflux time beyond the optimal window. The intermediate haloketone forms an ambident enolate. Oxygen is a harder nucleophile and is kinetically favored to attack the primary chloride, forming the dihydropyran ring. However, C-alkylation is thermodynamically more stable. If your reaction exceeds the 70 °C reflux limit or is heated for >10 hours, the equilibrium shifts, and the thermodynamic cyclopentane product will dominate.

Q: I am detecting significant amounts of 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid. How do I prevent this? A: This is a base-catalyzed ester hydrolysis (saponification) by-product. Sodium methoxide is highly hygroscopic. If your reagent is exposed to ambient air, it absorbs moisture and generates sodium hydroxide (NaOH). NaOH rapidly cleaves the methyl ester to form the carboxylic acid[4]. Ensure strictly anhydrous conditions, maintain a continuous nitrogen sweep, and titrate your NaOMe prior to use.

Q: What causes the formation of terminal olefins, and why is my starting material recovery so high? A: 1-Bromo-3-chloropropane contains a primary alkyl chloride that is susceptible to E2 elimination if the base concentration and temperature spike simultaneously. If you add the NaOMe too rapidly during the initial phase, localized exothermic hotspots will trigger dehydrohalogenation instead of the desired SN2 C-alkylation. Batch-wise addition at 30–40 °C is mandatory to suppress E2 pathways.

Validated Experimental Protocol

The following methodology is adapted from[4] and engineered as a self-validating system . The protocol relies on strict thermal monitoring; the transition from the exothermic C-alkylation to the endothermic/reflux-dependent O-alkylation serves as an internal checkpoint for reaction progression.

Step 1: Reagent Preparation & Initial Alkylation Charge 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 250.0 g (2.15 mol) of methyl acetoacetate into a reactor containing 780.0 mL of anhydrous methanol[4]. Maintain the system under a strict nitrogen atmosphere. Causality Check: Using a slight stoichiometric excess of methyl acetoacetate ensures complete consumption of the bifunctional alkylating agent, preventing competitive intermolecular dialkylation.

Step 2: Base Addition (Kinetic Control) Slowly add 160.0 g (2.96 mol) of sodium methoxide powder in discrete batches. Maintain the internal temperature strictly between 30–40 °C[4]. Self-Validation: The SN2 deprotonation/alkylation is highly exothermic. A sudden temperature spike validates that the base is actively reacting. If the temperature exceeds 40 °C, pause the addition immediately to prevent E2 elimination of the primary chloride.

Step 3: Intramolecular Cyclization (Thermodynamic Control) Once addition is complete, heat the reaction mass to a reflux temperature of 70 °C and maintain for 6–8 hours[4]. Causality Check: This thermal energy overcomes the activation barrier for the intramolecular O-alkylation of the intermediate haloketone[2]. Do not exceed 8 hours; prolonged heating validates the thermodynamic shift toward the unwanted C-alkylated cyclopentane by-product.

Step 4: Quenching & Solvent Recovery Cool the reaction mass to 55–60 °C. Distill the bulk of the methanol solvent under ordinary pressure for recovery and reuse[5]. Self-Validation: Recovering the alcoholic solvent before the aqueous workup prevents the formation of intractable emulsions and reduces the overall aqueous effluent volume by up to 400%[5].

Step 5: Workup & Purification Add 1500.0 mL of deionized water to the residue to dissolve the sodium chloride and sodium bromide salts. Separate the resulting oily organic layer. Extract the aqueous phase with an organic solvent (e.g., toluene)[5]. Combine the organic layers and purify via fractional distillation to isolate the pure methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate[2].

Quantitative Reaction Parameters

To ensure reproducibility, adhere to the following critical control parameters. Deviations will predictably result in specific impurity profiles.

ParameterOptimal TargetCritical ThresholdConsequence of DeviationPrimary By-product Formed
Initial Addition Temp 30–40 °C> 45 °CExothermic runaway; premature eliminationTerminal olefins
Reflux Temperature 70 °C> 75 °CShift from kinetic to thermodynamic controlMethyl 1-acetylcyclopentanecarboxylate
Reflux Duration 6–8 hours> 12 hoursReversal of O-alkylation; product degradationCyclopentane derivatives
Moisture Content < 0.1%> 0.5%Base-catalyzed ester saponification3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and correct sub-optimal yields during scale-up.

TroubleshootingTree Start Issue Detected: Low Yield or High Impurity Q1 Is the main impurity a carboxylic acid? Start->Q1 A1_Yes Root Cause: Moisture. Action: Use anhydrous NaOMe and strict N2 atmosphere. Q1->A1_Yes Yes Q2 Is the main impurity a cyclopentane derivative? Q1->Q2 No A2_Yes Root Cause: Overheating. Action: Limit reflux to 8h and strictly control at 70°C. Q2->A2_Yes Yes Q3 Are there significant elimination products? Q2->Q3 No A3_Yes Root Cause: Exothermic spike. Action: Slow NaOMe addition, maintain 30-40°C initially. Q3->A3_Yes Yes

Diagnostic logic tree for identifying and resolving common synthesis impurities.

References

  • Source: World Intellectual Property Organization (WO2011108001A2)
  • Title: methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate Source: ChemSrc URL: [Link]

  • Title: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Challenges in the industrial scale-up of "Methyl 2H-pyran-5-carboxylate" production

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up engineers, and drug development professionals navigating the complexities of synthesizing Methyl 3,4-dihydro-6-methyl-2H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up engineers, and drug development professionals navigating the complexities of synthesizing Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS: 57987-84-5)[1][2].

This compound is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of 6-chlorohexanone, a direct precursor to the hemorrheologic drug Pentoxifylline[3][4]. Below, you will find validated scale-up protocols, mechanistic workflows, and targeted troubleshooting guides to ensure high-yield, eco-friendly production.

Mechanistic Workflow & Process Visualization

The industrial synthesis relies on a tandem C-alkylation/O-alkylation sequence. It begins with the condensation of 1-bromo-3-chloropropane and methyl acetoacetate, mediated by a strong base (Sodium Methoxide) in an alcoholic solvent[5][6].

G A 1-Bromo-3-chloropropane + Methyl acetoacetate B C-Alkylation (Methanol, 30-40°C) A->B C Haloketone Intermediate (Formula VII) B->C NaOMe addition (Exothermic) D O-Alkylation / Cyclization (NaOMe, Reflux 70°C) C->D E Crude Methyl 2H-pyran-5-carboxylate + Salts (NaCl, NaBr) D->E 6-12 hours F Aqueous Wash (Dissolve Salts at 55-60°C) E->F G Fractional Distillation (Solvent Recovery) F->G H Pure Methyl 3,4-dihydro-6-methyl- 2H-pyran-5-carboxylate G->H >90% Purity

Fig 1: Mechanistic workflow for the synthesis and purification of Methyl 2H-pyran-5-carboxylate.

Validated Scale-Up Protocol

The following methodology replaces traditional Potassium Carbonate ( K2​CO3​ ) with Sodium Methoxide ( NaOMe ) to drastically reduce effluent and improve process economics[3][7].

Step 1: Reagent Charging (Alkylation Setup)
  • Action: Charge 780 mL of methanol, 315.0 g (2.0 mol) of 1-bromo-3-chloropropane, and 250.0 g (2.15 mol) of methyl acetoacetate into the reactor at 30–40°C[5].

  • Causality: Methanol acts as a polar protic solvent to stabilize the transition states of the upcoming SN​2 alkylation. Ambient temperature mixing prevents premature side reactions before the base is introduced.

  • Validation Checkpoint: Ensure the mixture is a homogenous solution and the internal temperature is stabilized before proceeding.

Step 2: Base Addition (Exotherm Control)
  • Action: Slowly add 160.0 g (2.96 mol) of sodium methoxide powder in discrete portions while maintaining a strict nitrogen ( N2​ ) atmosphere[6].

  • Causality: The deprotonation of the active methylene in methyl acetoacetate is highly exothermic. Portion-wise addition prevents thermal runaway. The N2​ atmosphere is critical because NaOMe is highly hygroscopic; exposure to atmospheric moisture generates sodium hydroxide ( NaOH ), which would cause unwanted ester hydrolysis[5].

  • Validation Checkpoint: Monitor the reactor's internal temperature. Do not proceed to the next portion if the cooling jacket cannot maintain the temperature below 50°C during addition.

Step 3: Intramolecular Cyclization
  • Action: Elevate the reactor temperature to reflux (approx. 70°C) and maintain for 6–8 hours[5].

  • Causality: The initial C-alkylation selectively displaces the bromide (a superior leaving group) to form a haloketone intermediate. Extended thermal energy (reflux) is required to overcome the activation barrier for the subsequent intramolecular O-alkylation, where the enolate oxygen displaces the remaining chloride to close the pyran ring[4].

  • Validation Checkpoint: Perform TLC or GC/MS sampling at hour 6. The reaction is self-validating when the haloketone intermediate peak is <2%.

Step 4: Aqueous Quench and Salt Dissolution
  • Action: Cool the reaction mass to 55–60°C and charge approximately 315.0 g of deionized water at atmospheric pressure[6].

  • Causality: The dual alkylation process generates significant molar equivalents of NaCl and NaBr . Adding water at this specific temperature ensures these salts are completely solubilized, preventing mechanical fouling or scaling in the downstream distillation reboiler[3].

  • Validation Checkpoint: Visual confirmation of a biphasic liquid system with no suspended solid particulates.

Step 5: Fractional Distillation & Recovery
  • Action: Separate the organic layer and subject it to fractional distillation.

  • Causality: Distillation separates the target ester from unreacted starting materials and recovers the methanol solvent. The recovered methanol can be recycled for subsequent batches, drastically improving process economics[6].

Quantitative Process Optimization Data

Transitioning from traditional carbonate bases to methoxide is the most critical optimization for this scale-up. The data below summarizes the operational impact of this choice.

Process ParameterPotassium Carbonate ( K2​CO3​ ) MethodSodium Methoxide ( NaOMe ) MethodImpact on Industrial Scale-Up
Molecular Weight 138.2 g/mol 54.0 g/mol NaOMe requires 2.5x less mass, freeing up reactor volume[3].
Salt Byproducts High volume (Potassium salts)Low volume (Sodium salts)Reduces mechanical wear on agitators and transfer pumps.
Aqueous Quench High water demandLow water demandSmaller reactor volume required for quenching and phase separation.
Effluent Generation Baseline4x Lesser Effluent Highly eco-friendly; significantly lowers waste disposal costs[3][7].
Process Efficiency ModerateHighFaster phase separation during downstream purification.

Troubleshooting Guide

Q: Why is there a sudden temperature spike and pressure buildup during base addition? A: The deprotonation of methyl acetoacetate by NaOMe is an aggressive, highly exothermic reaction. If the base is added too quickly, the heat cannot be dissipated by the reactor jacket, risking solvent boil-over. Solution: Control the exotherm by strictly adhering to portion-wise addition under N2​ and ensuring the chiller unit is operating at maximum capacity before the addition begins[5][6].

Q: GC analysis shows incomplete cyclization (high concentration of the haloketone intermediate). How do we fix this? A: This usually points to either insufficient reflux time or degraded NaOMe . Solution: Ensure the reflux is maintained at exactly 70°C for at least 6-8 hours[5]. Furthermore, moisture in the system can quench NaOMe into NaOH . Ensure the reactor is thoroughly dried and purged with N2​ prior to batch initiation.

Q: During fractional distillation, the reboiler gets fouled with hard solid deposits. How can we prevent this scaling? A: Scaling indicates an insufficient aqueous wash step. The inorganic salts ( NaCl , NaBr ) formed during the reaction must be completely dissolved before the organic phase is routed to the distillation column. Solution: Ensure that exactly 315.0 g of water (per 2.0 mol batch scale) is added while the reactor is at 55–60°C to maximize salt solubility before phase separation[6].

Frequently Asked Questions (FAQs)

Q: What is the primary industrial application of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate? A: It is a critical intermediate used to synthesize 6-chlorohexanone. 6-chlorohexanone is subsequently utilized in the commercial production of the active pharmaceutical ingredient (API) Pentoxifylline, a medication used to treat muscle pain resulting from peripheral artery disease[3][4].

Q: What are the common synonyms and identifiers for this compound? A:

  • CAS Number: 57987-84-5[1][2]

  • IUPAC / Synonyms: 2-methyl-5,6-dihydro-4H-pyran-3-carboxylic acid methyl ester; Pentoxifylline Impurity 38[8].

  • Molecular Formula: C8​H12​O3​ (Molecular Weight: 156.18 g/mol )[1][2].

Q: Can the methanol recovered from fractional distillation be reused directly in the next batch? A: Yes, but with caution. The methanol recovered via fractional distillation is typically <90% pure[6]. While it can be recycled as the reaction solvent for the next batch (making the process highly economical), it must be analytically verified (e.g., via Karl Fischer titration) to ensure water content is negligible. High water content will quench the NaOMe base in subsequent cycles.

References

  • [1] 57987-84-5 | CAS DataBase - ChemicalBook. ChemicalBook. Available at:

  • [2] product Name:methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate - ChemNet. ChemNet. Available at:

  • [5] Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Eureka. PatSnap. Available at:

  • [3] WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at:

  • [8] methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | 57987-84-5. ChemicalBook. Available at:

  • [4] WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at:

  • [7] WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at:

  • [6] WO 2011/108001 A2. Googleapis. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2H-pyran-5-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (a critical intermediate in the production of 6-chlorohexanone and the active pharmaceutical ingredient pent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (a critical intermediate in the production of 6-chlorohexanone and the active pharmaceutical ingredient pentoxifylline)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities behind common synthetic failures, providing you with self-validating protocols and troubleshooting matrices to ensure high-yield, reproducible O-alkylation.

Mechanistic Workflow & Reaction Divergence

The synthesis relies on a two-step cascade: an intermolecular substitution followed by an intramolecular cyclization. Understanding where this pathway diverges is critical for preventing side reactions.

SynthesisPathway Start Methyl Acetoacetate + 1-Bromo-3-chloropropane Intermediate Haloketone Intermediate (C-Alkylation Step 1) Start->Intermediate Intermolecular Substitution Base1 NaOMe / MeOH (30-40 °C) Base1->Intermediate Desired Methyl 3,4-dihydro-6-methyl- 2H-pyran-5-carboxylate (Target: O-Alkylation) Intermediate->Desired Intramolecular O-Alkylation Side1 Carbocycle Byproduct (C-Alkylation) Intermediate->Side1 Intramolecular C-Alkylation Side2 Allyl Chlorides (E2 Elimination) Intermediate->Side2 Base-promoted Elimination Side3 Transesterification Byproducts Intermediate->Side3 Solvent/Nucleophile Exchange Base2 NaOMe / MeOH (Reflux 70 °C) Base2->Desired

Mechanistic divergence in the synthesis of Methyl 2H-pyran-5-carboxylate derivatives.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific deviations in your protocol directly cause the side reactions mapped in the diagram above.

Reaction ParameterConditionTarget Yield (O-Alkylation)Dominant Side ReactionSide Reaction Yield
Base / Solvent NaOMe / MeOH>85% Minimal<5%
Base / Solvent K₂CO₃ / EtOH~60-70%Transesterification (Ethyl ester)15-20%
Addition Temp 30-40 °COptimal Dialkylation<2%
Addition Temp >60 °CDecreasedE2 Elimination (Allyl chloride)>10%
Stoichiometry Excess HalideDecreasedDialkylation of Active Methylene10-15%

Troubleshooting FAQs

Q: Why am I seeing a high percentage of the ethyl ester byproduct instead of the methyl ester? A: This is a classic transesterification issue. If you substitute methanol with ethanol (a common mistake when adapting older protocols that use potassium carbonate), the ethoxide generated in situ will attack the methyl ester of the acetoacetate, converting it to ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Causality: The ester carbonyl is highly susceptible to nucleophilic acyl substitution. Solution: Strictly pair the alkoxide base with its corresponding alcohol solvent (i.e., Sodium Methoxide in Methanol) to ensure that any transesterification simply regenerates the starting methyl ester[1].

Q: I am observing significant loss of 1-bromo-3-chloropropane before the haloketone intermediate forms. What is happening? A: You are likely experiencing base-promoted E2 elimination. 1-bromo-3-chloropropane can undergo dehydrohalogenation to form allyl chloride derivatives if the temperature spikes during base addition[2]. Causality: High temperatures increase the kinetic energy of the system, favoring the higher-activation-energy elimination pathway over the desired SN₂ substitution. Solution: Control the addition of NaOMe strictly between 30-40 °C and ensure efficient heat dissipation[1].

Q: How do I shift the selectivity from C-alkylation to the desired O-alkylation during the ring-closing step? A: The cyclization of the haloketone intermediate can proceed via the enolate carbon (C-alkylation, forming a carbocycle) or the enolate oxygen (O-alkylation, forming the pyran ring). Causality: According to Hard/Soft Acid-Base (HSAB) principles, the enolate oxygen is a "harder" nucleophile. Using a protic solvent like methanol with a sodium counterion helps coordinate the enolate, but the thermodynamic push of a 70 °C reflux is required to overcome the activation barrier for the O-alkylation, which forms the more stable conjugated dihydropyran system[1]. Solution: Do not prematurely cool the reaction; maintain the 70 °C reflux for the full 6-8 hours to ensure thermodynamic control favors the pyran.

Q: Why is my reaction generating excessive solid waste and effluent? A: If you are using the older potassium carbonate (K₂CO₃) method, the higher molecular weight of K₂CO₃ compared to NaOMe means significantly more salt mass is produced per mole of product[3]. Causality: K₂CO₃ generates bulky potassium halides and bicarbonates, requiring up to four times more water to dissolve during the workup phase. Solution: Switch to the optimized NaOMe/MeOH protocol. Sodium methoxide has a molecular weight 2.5 times lower than K₂CO₃, drastically reducing the salt burden and the aqueous effluent required for dissolution[3].

Validated Experimental Protocol

Note: This protocol is optimized for commercial scalability and minimal effluent generation, utilizing sodium methoxide to favor O-alkylation and reduce salt byproducts[1].

Phase 1: Intermolecular Alkylation (Haloketone Formation)

  • Preparation: Charge 780.0 mL of Methanol (anhydrous) into a dry, nitrogen-purged reactor.

  • Reagent Addition: Add 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 250.0 g (2.15 mol) of methyl acetoacetate. Stir to achieve a homogenous solution.

    • Causality: A slight stoichiometric excess of methyl acetoacetate ensures complete consumption of the bifunctional alkylating agent, suppressing dialkylation side reactions.

  • Base Addition (Critical Step): Slowly add 184.0 g (3.4 mol) of Sodium Methoxide powder in controlled portions. Maintain the internal temperature strictly between 30-40 °C[1].

    • Self-Validation Check: The reaction is highly exothermic. You MUST observe an immediate temperature rise upon the addition of the first portion of NaOMe[1]. If no exotherm is observed, the NaOMe has likely degraded (hydrolyzed to NaOH/Na₂CO₃ due to moisture exposure), and the reaction will fail.

Phase 2: Intramolecular Cyclization (O-Alkylation) 4. Thermodynamic Reflux: Once addition is complete, heat the reaction mass to a reflux temperature of 70 °C. Maintain this temperature for 6-8 hours[1].

  • Causality: This extended thermal energy is required to drive the intramolecular cyclization via the thermodynamically favored O-alkylation pathway, forming the dihydropyran ring rather than the kinetically accessible carbocycle.

  • Cooling: Cool the reaction mass to 55-60 °C.

Phase 3: Workup and Effluent Minimization 6. Salt Dissolution: Charge exactly 315.0 g of deionized water at atmospheric pressure[1].

  • Self-Validation Check: This specific volume of water is calculated to perfectly dissolve the sodium halide salts formed by the NaOMe pathway[1]. The mixture should transition from a cloudy suspension to a clear biphasic system. If solids persist, it indicates incomplete reaction or incorrect base stoichiometry.

  • Purification: Separate the organic layer and perform fractional distillation. This will yield the unreacted starting materials, the methanol solvent (which can be recycled), and the purified methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate[1].

Sources

Optimization

Technical Support Center: Purification of Methyl 2H-pyran-5-carboxylate Derivatives

Welcome to the Technical Support Center for the purification and handling of Methyl 2H-pyran-5-carboxylate scaffolds. This guide specifically focuses on the most widely utilized and challenging derivative in this class:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of Methyl 2H-pyran-5-carboxylate scaffolds. This guide specifically focuses on the most widely utilized and challenging derivative in this class: Methyl 2-oxo-2H-pyran-5-carboxylate (commonly known as methyl coumalate)[1].

As a highly versatile diene for Diels-Alder cycloadditions[2], this compound presents unique stability challenges. The 2H-pyran-2-one ring system is susceptible to nucleophilic attack, meaning standard purification workflows often lead to compound degradation if causality and chemical environment are not strictly controlled[3]. This guide is engineered for researchers and drug development professionals to troubleshoot recrystallization workflows, ensure high-fidelity purification, and prevent compound loss.

Core Principles & Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in recrystallization. The solvent must balance a steep solubility gradient (for high recovery) with absolute chemical inertness toward the pyranone ring.

Table 1: Solvent Selection Matrix for Recrystallization

Solvent SystemBoiling Point (°C)Polarity IndexSuitabilityCausality / Mechanistic Rationale
Ethyl Acetate / Hexane 77 / 684.4 / 0.1Excellent Non-nucleophilic. Provides a sharp solubility gradient; tunable cloud point prevents the compound from oiling out[4].
50% Aqueous Acetic Acid ~100HighGood The mildly acidic aqueous environment temporarily stabilizes the pyranone ring during rapid, high-temperature recrystallization[1][5].
Benzene 802.7Moderate Historically yields high-purity pale yellow needles[2], but is highly toxic. Modern protocols substitute this with EtOAc/Toluene.
Methanol / Ethanol 65 / 785.1 / 5.2Poor (Avoid) Highly nucleophilic. Prolonged heating causes retro-Michael addition and ring-opening decomposition[3].

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

  • Causality: Oiling out occurs when the melting point of your impure mixture drops below the temperature at which the compound saturates the solvent. Instead of precipitating as an ordered solid lattice, the compound separates as a supercooled liquid phase.

  • Solution:

    • Re-dissolve: Reheat the mixture until it forms a single homogeneous phase.

    • Adjust Solvent Ratio: Add a small amount of the primary solubilizing solvent (e.g., EtOAc) to lower the saturation temperature below the mixture's melting point.

    • Seed Crystals: Cool the solution very slowly. Once it reaches a temperature just above where it previously oiled out, introduce a seed crystal of pure product[6]. The seed provides a nucleation site, lowering the activation energy required for lattice formation.

Q2: I attempted to recrystallize from hot methanol, but my yield is abysmal and NMR shows new aliphatic peaks. What happened?

  • Causality: The 2H-pyran-2-one ring is chemically unstable in hot nucleophilic solvents. Prolonged heating in methanol—especially if trace acid or base is present from previous synthetic steps—triggers a retro-Michael addition. This leads to irreversible ring-opening and decomposition into acyclic ester byproducts[3].

  • Solution: Never use primary alcohols for the prolonged high-temperature dissolution of coumalate derivatives. Switch to a non-nucleophilic solvent system like Ethyl Acetate/Hexane[4].

Q3: The recovered crystals are heavily discolored (yellow/brown). How can I remove these chromophores?

  • Causality: Discoloration is typically caused by trace polymeric byproducts generated during the initial esterification or cyclization steps. These high-molecular-weight impurities often co-precipitate within the crystal lattice.

  • Solution: Incorporate an activated carbon treatment. Dissolve the crude product in the recrystallization solvent, add 1-2% (w/w) activated carbon, boil gently for 2-3 minutes, and perform a hot gravity filtration through a pad of Celite before allowing the mother liquor to cool.

Validated Experimental Protocol: Self-Validating Recrystallization

This protocol utilizes an anti-solvent addition method to ensure maximum recovery without thermal degradation. Every step includes a self-validation checkpoint to ensure the physical chemistry of the system is behaving as intended.

Step-by-Step Methodology:

  • Initial Dissolution: Place 10.0 g of crude Methyl 2-oxo-2H-pyran-5-carboxylate in a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate (EtOAc).

  • Controlled Heating: Warm the flask in a water bath (approx. 60°C) with constant swirling. Do not exceed 70°C.

    • Self-Validation Check: If the solution is completely transparent, the compound is fully dissolved. If a separate liquid layer forms at the bottom, the compound has oiled out (melted but not dissolved), indicating the need for additional EtOAc. Add EtOAc in 2 mL increments until homogeneous.

  • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add Hexane (anti-solvent) while swirling until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity.

    • Self-Validation Check: The solution must be perfectly clear but critically saturated at this elevated temperature.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature (25°C) over 2 hours. Pale yellow needles should begin to form[2].

  • Harvesting: Once at room temperature, chill the flask in an ice-water bath for 30 minutes to maximize thermodynamic yield. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold Hexane to displace residual mother liquor. Dry the crystals in a vacuum desiccator overnight to yield the pure bio-renewable precursor[7].

System Visualizations

RecrystallizationWorkflow Start Crude Methyl 2H-pyran-5-carboxylate Dissolve Dissolve in hot EtOAc (< 70°C to avoid degradation) Start->Dissolve CloudPoint Add Hexane to cloud point, then clear with drop of EtOAc Dissolve->CloudPoint Cooling Cool slowly to 25°C CloudPoint->Cooling Check1 Did it oil out? Cooling->Check1 OilOut Reheat, add EtOAc, seed crystals Check1->OilOut Yes Check2 Crystals formed? Check1->Check2 No OilOut->Cooling Check2->Cooling No (Ice Bath) Filter Vacuum Filtration & Wash with cold Hexane Check2->Filter Yes Pure Pure Crystals Isolated Filter->Pure

Recrystallization troubleshooting workflow for Methyl 2H-pyran-5-carboxylate.

DegradationPathway Intact Methyl 2-oxo-2H- pyran-5-carboxylate Nucleophile Hot Methanol / Acid (Nucleophilic Attack) Intact->Nucleophile Exposed to RingOpen Ring-Opening & Retro-Michael Addition Nucleophile->RingOpen Triggers Degraded Acyclic Decomposition Products RingOpen->Degraded Results in

Nucleophile-induced degradation pathway of the 2H-pyran-2-one ring system.

References

  • Working with Hazardous Chemicals - Organic Syntheses - Organic Syntheses [Link][1]

  • Flow Synthesis of Coumalic Acid and its Derivatization - The Royal Society of Chemistry [Link][4]

  • Product Class 3: Pyranones and Pyranthiones - Thieme-Connect [Link][2]

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure - Organic Syntheses [Link][5]

  • One-pot formal synthesis of biorenewable terephthalic acid from methyl coumalate and methyl pyruvate - Iowa State University Digital Repository [Link][7]

  • A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid - ACS Publications [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison of Synthetic Routes to Methyl 2H-Pyran-5-Carboxylate Derivatives

As a versatile heterocyclic scaffold, "Methyl 2H-pyran-5-carboxylate" encompasses several critical derivatives that serve as foundational building blocks in both green chemistry and pharmaceutical manufacturing. Rather t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile heterocyclic scaffold, "Methyl 2H-pyran-5-carboxylate" encompasses several critical derivatives that serve as foundational building blocks in both green chemistry and pharmaceutical manufacturing. Rather than treating this as a single monolithic compound, application scientists divide this class into two industrially significant variants:

  • Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate): A fully unsaturated 2-pyrone used extensively as a dienophile in Diels-Alder cycloadditions to synthesize biorenewable aromatics (e.g., terephthalic acid) [2].

  • Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: A partially saturated dihydropyran that serves as a mandatory intermediate in the commercial synthesis of 6-chlorohexanone and the hemorheologic drug Pentoxifylline [4].

This guide objectively compares the synthetic routes for both variants, detailing the causality behind reagent selection, quantitative performance metrics, and self-validating experimental protocols.

Part 1: Synthesis of Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate)

Methyl coumalate is traditionally synthesized via the acid-catalyzed dimerization and decarboxylation of malic acid. The primary debate in process chemistry is whether to isolate the coumalic acid intermediate (Two-Step Pechmann) or push the reaction through a direct one-pot esterification.

Pathway Visualization

G A Malic Acid (C4H6O5) B Coumalic Acid (C6H4O4) A->B Fuming H2SO4 Decarbonylation Dimerization C Methyl Coumalate (C7H6O4) B->C MeOH, H2SO4 Esterification 25-35°C

Figure 1: Two-step Pechmann synthesis of Methyl Coumalate via Coumalic Acid intermediate.

Quantitative Comparison of Routes
MetricTwo-Step Pechmann (Org. Syn.) [1]Direct One-Pot Esterification
Overall Yield 32–45% (Purified)~30% (Crude)
Intermediate Coumalic Acid (Isolated)None (In situ conversion)
Exotherm Control Moderate (Two distinct cooling phases)Difficult (High risk of polymerization)
Purity Profile High (>98% after recrystallization)Moderate (Requires rigorous fractional distillation)

Scientific Causality: While a one-pot method saves time, isolating coumalic acid is highly recommended. The dimerization of malic acid in fuming sulfuric acid generates significant carbon monoxide and heat. Attempting to quench this highly reactive, hot acidic mixture directly with methanol often leads to runaway exotherms and extensive tar formation. Isolating the coumalic acid allows for controlled, temperature-regulated esterification, drastically improving the purity of the final dienophile [1].

Experimental Protocol: Two-Step Pechmann Synthesis

Self-Validating Workflow based on Standard Organic Syntheses [1]

  • Acidic Dissolution: Place 139 mL of concentrated H₂SO₄ in a 500-mL round-bottomed flask equipped with a thermometer.

  • Intermediate Addition: Slowly add 50 g (0.36 mol) of pulverized coumalic acid in small portions.

    • Validation Check: The reaction is slightly exothermic. Swirl continuously and use an ice bath to maintain the internal temperature strictly between 20°C and 30°C. If the temperature drops below 20°C, the coumalic acid will not fully dissolve, leading to poor esterification yields.

  • Esterification: Add 70 mL of methanol in small portions.

    • Validation Check: The temperature must remain between 25°C and 35°C. A temperature spike >40°C indicates a runaway esterification and will result in significant tar formation, visually confirmed by the mixture turning opaque black instead of deep amber.

  • Thermal Maturation: Heat the mixture on a steam bath for 1 hour to drive the equilibrium, then cool to 40°C.

  • Workup: Pour the mixture slowly into 800 mL of ice water. Neutralize slightly with anhydrous sodium carbonate until precipitation is complete. Filter, slurry with cold water to remove inorganic salts, and air-dry.

Part 2: Synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate

For pharmaceutical applications, the dihydropyran derivative is synthesized via the condensation of methyl acetoacetate with 1-bromo-3-chloropropane. The reaction undergoes a tandem C-alkylation (displacing the more reactive bromide) followed by an O-alkylation (cyclizing via the chloride). The choice of base is the primary differentiator between legacy and modern routes.

Workflow Comparison

G cluster_0 Traditional Route (US Pat. 3422107) cluster_1 Improved Route (WO2011108001A2) T1 Methyl Acetoacetate + 1-Bromo-3-chloropropane T2 K2CO3 (Base) T1->T2 T3 High Salt Effluent High Water Usage T2->T3 T4 Methyl 3,4-dihydro-6-methyl- 2H-pyran-5-carboxylate T3->T4 I1 Methyl Acetoacetate + 1-Bromo-3-chloropropane I2 NaOMe (Base) in Methanol I1->I2 I3 Low Salt Effluent Solvent Recovery I2->I3 I4 Methyl 3,4-dihydro-6-methyl- 2H-pyran-5-carboxylate I3->I4

Figure 2: Workflow comparison of K2CO3 vs NaOMe mediated dihydropyran synthesis.

Quantitative Comparison of Routes
Process ParameterTraditional Route (K₂CO₃) [3]Improved Route (NaOMe) [4]
Base Molecular Weight 138.2 g/mol 54.0 g/mol
Salt Byproduct Mass High (Requires massive aqueous wash)~2.5x Lower (Minimal water needed)
Solvent System Mixed / BiphasicMethanol (Allows direct solvent recovery)
Reaction Time >12 hours6–8 hours
E-Factor (Effluent) HighLow (4x lesser effluent)

Scientific Causality: The traditional route relies on Potassium Carbonate ( K2​CO3​ ) [3]. Because K2​CO3​ has a high molecular weight (138.2 g/mol ), stoichiometric scaling generates massive amounts of KCl and KBr salts. Dissolving these salts during workup requires immense volumes of water, creating a severe effluent bottleneck. By switching to Sodium Methoxide ( NaOMe )[4], the base molecular weight drops to 54.0 g/mol . NaOMe is a stronger base, accelerating the O-alkylation ring closure. Furthermore, the byproduct of NaOMe deprotonation is methanol—which seamlessly integrates with the reaction solvent, allowing for direct fractional distillation and solvent recovery.

Experimental Protocol: Improved NaOMe-Mediated Process

Self-Validating Workflow based on WO2011108001A2[4]

  • Reagent Charging: Charge 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 250.0 g (2.15 mol) of methyl acetoacetate into 780.0 mL of methanol at 30–40 °C.

  • Base Addition: Slowly add 184.0 g (3.4 mol) of sodium methoxide powder in small portions under a strict nitrogen atmosphere.

    • Validation Check: The temperature will rise immediately upon addition due to the exothermic deprotonation of the active methylene. Maintaining the nitrogen blanket is critical; failure to do so will result in oxidative degradation, indicated by the reaction mass turning dark brown.

  • Cyclization: Heat the reaction mass to a reflux temperature of 70 °C for 6–8 hours.

    • Validation Check: Reflux ensures the kinetic C-alkylation transitions fully into the thermodynamic O-alkylation (ring closure).

  • Workup & Recovery: Cool the mixture to 55–60 °C. Add exactly 315.0 g of water to dissolve the minimal sodium salts formed.

  • Purification: Perform fractional distillation. The initial fractions will recover the methanol solvent and unreacted 1-bromo-3-chloropropane, leaving the purified dihydropyran ester as a dense liquid (relative density ~1.1).

References

  • Title: 6-Hydroxynicotinic acid and Methyl Coumalate - Organic Syntheses Procedure Source: Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 36, p.58 (1956). URL: [Link]

  • Title: Synthesis of isophthalates from methyl coumalate Source: RSC Advances (2017) URL: [Link]

  • Title: US Patent 3422107A - Certain oxoalkyldimethylxanthines and a process for the preparation thereof Source: Google Patents URL
  • Title: WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate Source: Google Patents URL
Comparative

Comparative study of catalysts for dihydropyran synthesis

Comparative Guide to Catalysts for Dihydropyran Synthesis: Mechanistic Insights and Experimental Protocols As a Senior Application Scientist, I frequently evaluate synthetic methodologies for constructing the 3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Catalysts for Dihydropyran Synthesis: Mechanistic Insights and Experimental Protocols

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for constructing the 3,4-dihydro-2H-pyran core. This privileged scaffold is not only ubiquitous in complex natural products and bioactive pharmaceuticals but also serves as the cornerstone for tetrahydropyranyl (THP) ether protecting groups in multi-step organic synthesis.

The choice of catalyst is the single most critical variable in dihydropyran synthesis. It dictates the reaction pathway, stereochemical outcome, and overall atom economy. This guide provides an objective, data-driven comparison of three distinct catalytic systems: Lewis acid-catalyzed Hetero-Diels-Alder (HDA) reactions, heterogeneous nanocatalysts for multicomponent cascade reactions, and transition metal co-catalysis for vinylcyclopropane (VCP) cycloadditions.

Mechanistic Causality & Catalyst Selection

Why do we choose specific catalysts for dihydropyran synthesis? The answer lies in the mechanistic demands of the substrates.

  • Chiral Lewis Acids (Cu(II) Bis(oxazoline) Complexes): For the enantioselective inverse electron-demand HDA reaction, simple Lewis acids (like BF3​⋅OEt2​ ) fail to provide stereocontrol. By employing a bidentate₂ catalyst, the metal coordinates to the dicarbonyls of the heterodiene (e.g., α,β-unsaturated acyl phosphonates), forming a rigid square-planar intermediate. This conformation effectively shields one face of the diene, lowering the lowest unoccupied molecular orbital (LUMO) and dictating exceptional enantioselectivity (up to 99% ee) even at room temperature [1].

  • Heterogeneous Nanocatalysts (Nano- SnO2​ ): In the four-component synthesis of highly functionalized dihydropyrans, the goal is high atom economy and green chemistry. Nano- SnO2​ acts as a mild, water-tolerant Lewis acid. It activates the carbonyl groups of aromatic aldehydes and cyclic 1,3-diketones, facilitating a cascade sequence: Knoevenagel condensation followed by Michael addition of an in situ generated enamino ester. The high surface-area-to-volume ratio of the nanoparticles ensures rapid kinetics, while their insolubility allows for simple filtration and recycling [2].

  • Transition Metal Co-Catalysis (Rh(I) / La(III)): Constructing dihydropyrans from vinylcyclopropanes (VCPs) requires a dual-activation strategy. A Rh(I) catalyst (e.g., [Rh(cod)Cl]2​ ) is essential for decomposing diazoesters into metal carbenes. However, Rh(I) alone is insufficient to drive the subsequent oxygen atom transfer from diphenyl sulfoxide. The addition of a strong Lewis acid, La(OTf)3​ , accelerates this transfer, generating a highly reactive vicinal tricarbonyl intermediate that undergoes a [4+2] cycloaddition with the isomerized VCP diene [3].

Visualizing Catalytic Divergence

The following diagram illustrates how divergent catalytic strategies transform simple precursors into complex 3,4-dihydro-2H-pyran scaffolds.

DihydropyranSynthesis SM1 α,β-Unsaturated Carbonyls + Electron-Rich Alkenes Rxn1 Inverse Electron-Demand Hetero-Diels-Alder SM1->Rxn1 SM2 Aromatic Aldehydes + Arylamines + DMAD + 1,3-Diketones Rxn2 Four-Component Cascade Condensation SM2->Rxn2 SM3 Vinylcyclopropanes (VCPs) + Diazoesters + Ph2SO Rxn3 Oxygen Atom Transfer & [4+2] Cycloaddition SM3->Rxn3 Cat1 Cu(II) Bis(oxazoline) [Lewis Acid] Cat1->Rxn1 LUMO Lowering (Enantioselective) Cat2 Nano-SnO2 [Heterogeneous] Cat2->Rxn2 Green / Recyclable (Diastereoselective) Cat3 Rh(I) / La(III) [Co-Catalysis] Cat3->Rxn3 Carbene Formation (Polysubstituted) Prod Functionalized 3,4-Dihydro-2H-pyrans Rxn1->Prod Rxn2->Prod Rxn3->Prod

Divergent catalytic pathways for the synthesis of functionalized 3,4-dihydro-2H-pyrans.

Comparative Performance Data

To objectively evaluate these systems, we must look at their experimental performance metrics. The table below summarizes quantitative data derived from the cited authoritative protocols.

Catalyst SystemReaction PathwaySubstrate ScopeCatalyst LoadingYield (%)SelectivityKey Advantage
Hetero-Diels-AlderAcyl phosphonates + enol ethers0.2 - 1.0 mol%85 - 95%>95% ee, >90% deExceptional enantiocontrol at low loadings; mild conditions.
Nano- SnO2​ Four-Component CascadeAldehydes, amines, DMAD, diketones10 mol%75 - 92%High diastereoselectivityGreen chemistry (aqueous/EtOH media); highly recyclable catalyst.
[Rh(cod)Cl]2​ / La(OTf)3​ [4+2] CycloadditionVCPs + diazoesters + diphenyl sulfoxide5 mol% Rh / 10 mol% La50 - 82%RegioselectiveAccess to highly substituted, complex pyran architectures in one pot.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual or analytical cues during the workflow, researchers can ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Enantioselective Hetero-Diels-Alder Synthesis (Cu(II) Box Catalysis)

Based on the foundational methodology by [1].

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, add₂ (0.2 mol% relative to the heterodiene). Validation: The complex should appear as a distinct, free-flowing solid.

  • Substrate Addition: Dissolve the catalyst in anhydrous CH2​Cl2​ (to achieve a 0.1 M substrate concentration). Add the α,β-unsaturated acyl phosphonate (heterodiene). Validation: The solution will typically adopt a characteristic color indicating the formation of the catalyst-substrate square-planar complex.

  • Cycloaddition: Cool the mixture to -78 °C. Dropwise add ethyl vinyl ether (1.5 equivalents).

  • Monitoring: Stir the reaction and monitor via TLC (Hexanes/EtOAc). Validation: Complete consumption of the UV-active heterodiene indicates successful conversion.

  • Workup: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with Et2​O . Concentrate under reduced pressure.

  • Purification: Purify the crude cycloadduct via flash column chromatography to yield the highly enantioenriched 3,4-dihydro-2H-pyran derivative.

Protocol B: Green Four-Component Synthesis (Nano- SnO2​ Catalysis)

Adapted from [2].

  • Initial Condensation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), arylamine (1.0 mmol), and cyclic 1,3-diketone (1.0 mmol) in 5 mL of ethanol.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. Validation: A slight color change or turbidity indicates the initial Knoevenagel/imine formation.

  • Cascade Initiation: Add dimethyl acetylenedicarboxylate (DMAD, 1.0 mmol) followed by Nano- SnO2​ (10 mol%).

  • Reflux: Heat the mixture to reflux. Monitor via TLC until the starting materials are consumed (typically 2-4 hours).

  • Isolation & Recycling: Cool the mixture to room temperature. The functionalized 3,4-dihydro-2H-pyran will precipitate as a solid. Collect the product via vacuum filtration and wash with cold water.

  • Catalyst Recovery: The Nano- SnO2​ catalyst remains in the aqueous/ethanolic filtrate. Validation: Centrifuge the filtrate, decant the supernatant, wash the nanoparticle pellet with ethanol, and dry under vacuum at 60 °C. The recovered catalyst can be reused for at least 4 subsequent cycles without significant loss of activity.

References

  • Evans, D. A., Johnson, J. S., Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.[Link]

  • Zhang, Y.-L., Guo, R.-T., et al. (2020). Convergent Synthesis of Dihydropyrans from Catalytic Three-Component Reactions of Vinylcyclopropanes, Diazoesters, and Diphenyl Sulfoxide. Organic Letters.[Link]

Validation

A Comparative Guide to Pentoxifylline Synthesis: Methyl 2H-pyran-5-carboxylate vs. Alternative Intermediates

In the commercial synthesis of the hemorrheologic agent pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), the critical quality attribute of the final Active Pharmaceutical Ingredient (API) is inextricably linked to t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the commercial synthesis of the hemorrheologic agent pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), the critical quality attribute of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its primary alkylating agent: 6-chloro-2-hexanone (also known as 1-chloro-5-hexanone).

Historically, generating high-purity 6-chloro-2-hexanone at scale has been a synthetic bottleneck. The traditional linear pathways suffer from thermal instability, leading to oligomerization and impurity carryover. As a result, modern process chemistry has shifted toward a cyclic enol ether strategy utilizing methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (hereafter referred to as methyl 2H-pyran-5-carboxylate) [1].

This guide objectively compares the pyran intermediate route against alternative linear and oxidative pathways, providing mechanistic causality, comparative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Pathways & Causality

To understand why the pyran intermediate is superior, we must analyze the chemical causality behind each synthetic route.

The Cyclic Enol Ether Strategy (Methyl 2H-pyran-5-carboxylate)

This route begins with the C-alkylation of methyl acetoacetate with 1-bromo-3-chloropropane. Instead of isolating the resulting linear haloketone, a strong base (sodium methoxide) is introduced to deprotonate the enol form, driving an intramolecular O-alkylation. This cyclization displaces the chloride and forms the stable pyran ring [1]. The Causality: The pyran ring effectively "masks" both the reactive ketone and the alkyl halide. Because it is a neutral, stable ester, it can be fractionally distilled under vacuum without degradation. Once purified, treating the pyran with concentrated HCl triggers ether cleavage, ester hydrolysis, decarboxylation, and nucleophilic chlorination in a single pot, yielding >99% pure 6-chloro-2-hexanone.

The Linear Acetoacetic Ester Pathway

This traditional route stops at the C-alkylation step, yielding an uncyclized intermediate (e.g., methyl 2-acetyl-5-chloropentanoate). The Causality: The linear haloketone contains an active methylene, a ketone, and an alkyl chloride. When subjected to the heat required for distillation, these functional groups undergo intermolecular self-alkylation and oligomerization. Consequently, the intermediate cannot be easily purified, and downstream hydrolysis carries multiple byproducts into the final API.

The 1-Methylcyclopentanol Oxidation Pathway

An alternative route involves the oxidative ring-opening of 1-methylcyclopentanol using ozone and sodium hypochlorite [2]. The Causality: While this avoids the acetoacetic ester entirely, the oxidation of the tertiary alcohol to a ketone with simultaneous chlorination is highly exothermic. This presents a severe thermal runaway risk, making it hazardous and economically unviable for commercial scale-up [2].

G Start Methyl Acetoacetate + 1-Bromo-3-chloropropane LinearInt Linear Haloketone (Thermally Unstable) Start->LinearInt C-Alkylation PyranInt Methyl 2H-pyran-5-carboxylate (Stable, Distillable) LinearInt->PyranInt O-Alkylation (NaOMe) Cyclization Degradation Thermal Degradation & Oligomerization LinearInt->Degradation Direct Distillation Purification Fractional Distillation (Removes Impurities) PyranInt->Purification Vacuum Heat ProductA 6-Chloro-2-hexanone (High Purity >99%) Purification->ProductA Conc. HCl / Heat (Ring-Opening & Decarboxylation) ProductB 6-Chloro-2-hexanone (Low Purity, Byproducts) Degradation->ProductB Hydrolysis API Pentoxifylline API ProductA->API + Theobromine (High Yield) ProductB->API + Theobromine (Impure API)

Workflow comparing the Pyran Route vs. the Linear Route for Pentoxifylline API synthesis.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary routes for synthesizing the 6-chloro-2-hexanone intermediate.

ParameterMethyl 2H-pyran-5-carboxylate RouteLinear Haloketone Route1-Methylcyclopentanol Route
Intermediate Stability High (Stable up to 220°C)Low (Degrades >80°C)N/A (Direct oxidation)
Distillability Yes (Fractional vacuum distillation)No (Oligomerizes upon heating)N/A
6-Chloro-2-hexanone Yield 62% – 70% (Over 2 steps) [2]40% – 50%~55%
Intermediate Purity 98.9% – 99.5% [2]< 90%Variable
Scalability Excellent (Standard reactors)Poor (Impurity accumulation)Poor (Thermal runaway risk)
Environmental Impact Low (Reduced salt formation) [1]Moderate (High organic waste)High (Ozone/Hypochlorite hazards)

Self-Validating Experimental Protocols

The following protocols outline the synthesis of pentoxifylline via the methyl 2H-pyran-5-carboxylate route. Each step includes self-validating checkpoints to ensure system integrity.

Protocol A: Synthesis of Methyl 2H-pyran-5-carboxylate

Objective: Form the stable cyclic enol ether intermediate.

  • Reagent Charging: In a nitrogen-purged reactor, charge 780 mL of methanol, 315.0 g (2.0 mol) of 1-bromo-3-chloropropane, and 250.0 g (2.15 mol) of methyl acetoacetate. Maintain the temperature at 30–40°C.

  • Base Addition (Causality Check): Slowly add 184.0 g (3.4 mol) of sodium methoxide powder in portions. Why NaOMe? NaOMe has a molecular weight 2.5 times lower than potassium carbonate, significantly reducing the aqueous salt burden during workup [1]. Furthermore, the strong alkoxide base rapidly deprotonates the intermediate enol, driving the O-alkylation cyclization.

  • Reflux & Cyclization: Heat the reaction mass to a reflux temperature of 70°C for 6–8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the linear haloketone spot confirms complete cyclization.

  • Workup & Distillation: Cool to 55°C and add 315 mL of water to dissolve the NaCl/NaBr salts. Separate the organic layer and subject it to fractional distillation under vacuum. The methyl 2H-pyran-5-carboxylate is collected as a clear liquid.

Protocol B: HCl-Mediated Ring Opening to 6-Chloro-2-hexanone

Objective: Unmask the ketone and regenerate the alkyl chloride.

  • Acidic Cleavage: Charge the distilled methyl 2H-pyran-5-carboxylate into a reactor containing an excess of concentrated aqueous HCl (37%).

  • Thermal Hydrolysis: Heat the mixture to 95–105°C [2]. Mechanistic Note: The acid protonates the cyclic ether, allowing the high concentration of nucleophilic chloride ( Cl− ) to cleave the ring. Simultaneously, the enol ester hydrolyzes to a β -keto acid, which spontaneously decarboxylates ( −CO2​ ) to form the target molecule.

  • Validation Checkpoint: The cessation of CO 2​ gas evolution indicates the completion of the decarboxylation step.

  • Isolation: Extract the aqueous mixture with methylene chloride, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield >99% pure 6-chloro-2-hexanone.

Mechanism A Methyl 2H-pyran- 5-carboxylate B Acidic Cleavage (Conc. HCl) A->B C beta-Keto Acid + Primary Alcohol B->C D Decarboxylation (-CO2) C->D E Nucleophilic Chlorination (Cl- substitution) D->E F 6-Chloro-2-hexanone E->F

Mechanistic pathway of Pyran ring-opening, decarboxylation, and chlorination.

Protocol C: N-Alkylation to Pentoxifylline API

Objective: Couple the purified intermediate with theobromine.

  • Reaction Setup: In a reactor, combine 0.45 g (2.5 mmol) of theobromine, 0.34 g (2.5 mmol) of the highly pure 6-chloro-2-hexanone, 0.69 g (5 mmol) of potassium carbonate, and 5 mL of dimethylformamide (DMF) [3].

  • Catalyst Addition (Causality Check): Add 10 mol% of tetrabutylammonium iodide (TBAI). Why TBAI? Alkyl chlorides are relatively poor electrophiles for N-alkylation. TBAI acts as a phase-transfer catalyst and facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, drastically accelerating the reaction [3].

  • Heating: Stir the mixture at 100°C for 8 hours.

  • Validation Checkpoint: Remove DMF via rotary evaporation. Extract unreacted electrophiles with petroleum ether (20 mL), then extract the target API with CH 2​ Cl 2​ (20 mL). Filter off undissolved materials. Evaporation of the CH 2​ Cl 2​ yields pure pentoxifylline.

References

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate (WO2011108001A2). WIPO / Google Patents.
  • A PROCESS FOR THE PREPARATION OF PENTOXIFYLLINE INTERMEDIATE (WO2023228083A1). WIPO / Google Patents.
  • AgainstOTE: A generative pretrain-tune framework for de novo molecular generation against off-target effects. The Innovation: Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

Section 1: Pre-Disposal Characterization and Hazard Assessment

As a Senior Application Scientist, I understand that moving from synthesis and application to the final, often overlooked, stage of disposal is critical for maintaining a safe and compliant laboratory environment. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from synthesis and application to the final, often overlooked, stage of disposal is critical for maintaining a safe and compliant laboratory environment. The proper handling of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 2H-pyran-5-carboxylate and related pyran derivatives, grounding every recommendation in established safety protocols and regulatory standards.

Our approach is built on the principle that a protocol must be a self-validating system. By understanding the "why" behind each step—from initial hazard assessment to final handoff for disposal—you can ensure the safety of your team, protect the environment, and maintain the integrity of your research operations.

Before any disposal action is taken, a thorough characterization of the waste is mandatory. The properties of pyran derivatives can vary, making it essential to consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.

The Centrality of the Safety Data Sheet (SDS)

The SDS is the primary source of information for a specific chemical. For instance, the SDS for a related compound, Methyl 2-oxo-2H-pyran-5-carboxylate, indicates that at its given concentration, it is not classified as hazardous to health or the environment.[1] However, other pyran derivatives are classified as flammable liquids and may cause skin and eye irritation. This variability underscores the first and most critical step: always obtain and read the SDS for your specific material.

Hazard Identification

Chemical waste is broadly categorized by four characteristics as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[2] Your assessment of Methyl 2H-pyran-5-carboxylate waste must determine if it meets any of these criteria.

Hazard Characteristic Assessment for Pyran Derivatives Rationale & Data Source
Ignitability Potential Hazard.Some pyran derivatives are flammable or combustible liquids. Check the flash point on the specific SDS.
Corrosivity Unlikely.Typically applies to aqueous solutions with extreme pH (≤2 or ≥12.5).[3] Most pyran derivatives are neutral organic compounds.
Reactivity Unlikely under normal conditions.Reactivity hazards apply to materials that are unstable, explosive, or react violently with water.[3] Pyran derivatives are generally stable.[4]
Toxicity Varies.While some specific pyran carboxylates are not considered highly toxic[1], this must be confirmed via the SDS and any available toxicological data.
Regulatory Framework

All laboratory waste generation and disposal in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[2] For academic and research laboratories, the regulations in 40 CFR Part 262, Subpart K , offer an alternative, more flexible set of standards for managing hazardous waste, which may be applicable to your institution.[5] It is crucial to operate within the framework established by your institution's Environmental Health & Safety (EH&S) department, which implements these federal and state regulations.

Section 2: On-Site Waste Accumulation and Handling

Once the waste has been characterized, it must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[3]

Step-by-Step Accumulation Protocol
  • Container Selection:

    • Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or dangerous reactions.[2] For Methyl 2H-pyran-5-carboxylate and other organic esters, a high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers if there is any doubt about corrosivity or reactivity.[6]

    • Action: Select a clean, undamaged container with a secure, leak-proof screw cap.[2][7]

  • Proper Labeling:

    • Causality: Clear labeling is a regulatory requirement and is essential for preventing accidental mixing of incompatible wastes and ensuring proper handling by EH&S personnel.[7]

    • Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag. The tag must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of the contents (e.g., "Waste Methyl 2H-pyran-5-carboxylate"). Avoid abbreviations or formulas.

      • The specific hazard(s) associated with the waste (e.g., "Flammable," "Irritant").

      • The date accumulation began.

  • Segregation of Waste:

    • Causality: Improper segregation is a primary cause of laboratory accidents. Pyran derivatives, if flammable, must be kept away from strong oxidizing agents to prevent fire.[8]

    • Action: Store the waste container in a designated SAA, away from heat sources and direct sunlight.[7] Use secondary containment (such as a plastic tub) to contain potential spills. Ensure physical separation from incompatible waste streams like acids, bases, and oxidizers.[2]

  • Container Management:

    • Causality: Vapors from open waste containers can lead to hazardous exposure and create a flammable atmosphere.

    • Action: Keep the waste container securely closed at all times, except when adding waste.[3] Do not overfill the container; leave at least 10% of headspace to allow for expansion.

Section 3: The Disposal Workflow

The following workflow outlines the procedural steps from waste generation to its final removal from your facility. This process ensures a documented and compliant chain of custody.

DisposalWorkflow cluster_lab In The Laboratory cluster_ehs EH&S / Facility Operations cluster_disposal External Disposal Gen Step 1: Generation Generate Methyl 2H-pyran-5- carboxylate waste. Char Step 2: Characterization Consult SDS to identify hazards (e.g., flammable, irritant). Gen->Char Assess Properties Contain Step 3: Containment Select compatible container (e.g., HDPE, Glass). Char->Contain Determine Compatibility Label Step 4: Labeling Affix Hazardous Waste Tag with full chemical name and start date. Contain->Label Initiate Waste Stream Store Step 5: Accumulation Store in designated Satellite Accumulation Area (SAA). Keep container closed. Label->Store Safe Storage Request Step 6: Request Pickup Submit waste pickup request to EH&S when container is full or per lab guidelines. Store->Request Researcher Action Pickup Step 7: EH&S Collection EH&S personnel collect, verify, and transport waste to the central accumulation area. Request->Pickup EH&S Action Manifest Step 8: Manifest & Shipment Waste is documented on a hazardous waste manifest and prepared for off-site shipment. Pickup->Manifest Dispose Step 9: Final Disposal Licensed vendor transports and disposes of waste via approved methods (e.g., incineration) in compliance with EPA regulations. Manifest->Dispose

Sources

Handling

Personal protective equipment for handling Methyl 2H-pyran-5-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling Methyl 2H-pyran-5-carboxylate and its prominent synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling Methyl 2H-pyran-5-carboxylate and its prominent synthetic derivatives—such as Methyl 2-oxo-2H-pyran-5-carboxylate (CAS 6018-41-3) and Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (CAS 57987-84-5)—understanding the underlying chemical causality is critical[1].

These compounds are highly valuable intermediates in pharmaceutical drug development, particularly in the synthesis of complex heterocyclic APIs[2]. However, their electrophilic ester functionalities and pyran ring structures present specific exposure risks. This guide provides the mechanistic rationale behind Personal Protective Equipment (PPE) selection and outlines field-proven, step-by-step operational workflows to ensure absolute safety and compliance in your laboratory.

Chemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards. The pyran-carboxylate core is susceptible to hydrolysis in aqueous environments (such as human sweat or the mucosal fluid of the eyes), which can lead to localized pH changes and subsequent tissue irritation[3].

Table 1: Quantitative Physicochemical & Hazard Profile

PropertyMethyl 2-oxo-2H-pyran-5-carboxylateMethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylateMechanistic Safety Implication
CAS Number 6018-41-357987-84-5[4]Identifies specific structural variants for SDS tracking.
Molecular Weight 154.12 g/mol 156.18 g/mol [4]Low molecular weight indicates potential for volatility/dusting.
Physical State Solid (Melting Pt: 65-67°C)Liquid (Boiling Pt: 211.5°C)[5]Dictates whether aerosolized dust or liquid splash is the primary risk.
GHS Hazards H315, H319, H335H315, H319, H335Electrophilic ester groups interact with nucleophiles in mucosal membranes, driving irritation.
Storage Temp. 2-8°C (Inert Atmosphere)Ambient to 8°C (Inert Atmosphere)Cold storage prevents ambient hydrolysis and thermal degradation into irritating byproducts.

Personal Protective Equipment (PPE) Matrix

Safety protocols fail when operators do not understand why a specific piece of equipment is required. The following PPE matrix is designed based on the chemical reactivity of pyran-carboxylate esters.

Table 2: PPE Specifications & Scientific Rationale

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Tight-fitting, non-vented chemical safety goggles (EN 166 / ANSI Z87.1).Prevents aerosolized dust or volatile ester vapors from contacting the aqueous environment of the cornea, which drives severe H319 (Eye Irritation) pathways. Standard safety glasses are insufficient.
Hands Nitrile gloves (minimum 0.11 mm thickness for incidental contact).Latex is highly permeable to many organic esters. Nitrile provides a superior steric and chemical barrier against the pyran-5-carboxylate core.
Body Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.Synthetic fabrics can melt or degrade upon contact with organic solvents often used alongside this compound. Cotton provides a breathable, non-reactive barrier.
Respiratory N95/P2 particulate respirator OR half-mask with A/P2 cartridges (if outside hood).Mitigates H335 (Respiratory Irritation). The pyran ring structure acts as a localized irritant to the bronchial epithelium if inhaled as fine dust or vapor.

Self-Validating Operational Workflows

A "self-validating system" means that each step in the procedure inherently confirms the safety of the next. Do not proceed to subsequent steps unless the current step's validation criteria are met.

Protocol A: Safe Handling & Dispensing

Step 1: Engineering Control Verification

  • Action: Turn on the fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s .

  • Causality: This physical airflow acts as the primary engineering control against H335 respiratory hazards, reducing reliance solely on PPE[3].

Step 2: PPE Integrity Check

  • Action: Don PPE as specified in Table 2. Inflate nitrile gloves slightly to check for micro-tears before use.

  • Causality: Micro-tears allow capillary action to draw the ester against the skin, trapping it and exacerbating H315 skin irritation[3].

Step 3: Material Transfer

  • Action: For solid variants (e.g., CAS 6018-41-3), use grounded, anti-static spatulas to weigh the material. For liquid variants (e.g., CAS 57987-84-5), use positive displacement pipettes.

  • Causality: Anti-static tools prevent the aerosolization of fine powders caused by static repulsion, keeping the compound contained within the weighing boat.

Step 4: Decontamination & Storage

  • Action: Wipe down all spatulas, balances, and hood surfaces with an isopropanol/water (70/30) solution. Flush the headspace of the primary chemical container with Argon or Nitrogen before sealing, and return to 2-8°C storage.

HandlingWorkflow Start Pre-Operation Assessment Hood 1. Engineering Controls Verify Fume Hood Flow (0.4-0.6 m/s) Start->Hood PPE 2. PPE Donning Inspect Nitrile Gloves & Safety Goggles Hood->PPE Transfer 3. Material Transfer Use Anti-Static Tools Minimize Dust/Aerosol PPE->Transfer Decon 4. Decontamination Wipe Surfaces with Isopropanol/Water Transfer->Decon End Safe Storage Inert Atmosphere (2-8°C) Decon->End

Step-by-step operational workflow for the safe handling and dispensing of pyran-carboxylate esters.

Protocol B: Spill Response & Mitigation

In the event of a breach outside of primary engineering controls, execute the following mitigation pathway:

Step 1: Isolate & Assess Evacuate non-essential personnel from the immediate 5-meter radius. Verify that your respiratory PPE is active before approaching the spill[3].

Step 2: Containment Do not use water to wash away the spill, as this can facilitate hydrolysis and spread the irritant. Instead, cover the spill entirely with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical spill pads).

Step 3: Collection Using a non-sparking brush and dustpan, carefully sweep the absorbed mixture into a sealable, high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Neutralization Wash the spill surface with a mild alkaline detergent solution to neutralize any residual ester, followed by a thorough water rinse.

SpillResponse Spill Spill Detected (Solid or Liquid) Isolate 1. Isolate Area Evacuate Non-Essential Personnel Spill->Isolate Assess 2. Assess Volume Check PPE Integrity Isolate->Assess Contain 3. Containment Cover with Sand or Inert Absorbent Assess->Contain Collect 4. Collection Sweep into Sealable HDPE Waste Container Contain->Collect Dispose 5. Disposal Send to Incineration (EPA/RCRA Compliant) Collect->Dispose

Emergency spill response and mitigation pathway for Methyl 2H-pyran-5-carboxylate derivatives.

Protocol C: Waste Management & Disposal

Do not dispose of pyran-carboxylate esters in general aqueous waste streams. Due to their ester functionality, they can undergo slow hydrolysis over time, altering the pH of the waste carboy and potentially reacting exothermically with incompatible alkaline or acidic waste[3].

  • Segregation: Collect all contaminated consumables (gloves, wipes, weigh boats) and chemical residue in a dedicated, clearly labeled "Halogen-Free Organic Solid/Liquid Waste" container.

  • Labeling: Ensure the GHS "Exclamation Mark" (Irritant) pictogram is clearly visible on the waste vessel.

  • Destruction: Route the sealed containers to your EHS department for high-temperature incineration in accordance with local EPA/RCRA regulations.

References

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate (WO2011108001A2)

Sources

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